molecular formula C20H24N2O3 B10778918 Quinidine N-oxide

Quinidine N-oxide

Numéro de catalogue: B10778918
Poids moléculaire: 340.4 g/mol
Clé InChI: WVDIZKMXQMCCAA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Quinidine N-oxide is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDIZKMXQMCCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Quinidine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug quinidine. This document provides a comprehensive overview of various synthetic methods, detailed experimental protocols, and characterization data to support research and development in drug metabolism and medicinal chemistry.

Introduction

This compound is the product of the N-oxidation of the quinuclidine nitrogen of quinidine. As a significant metabolite, its synthesis is crucial for pharmacological studies, impurity profiling, and as a reference standard in analytical method development. This guide outlines established and potential methods for the oxidation of quinidine to its corresponding N-oxide, focusing on practical laboratory-scale preparations. The primary methods discussed involve the use of common oxidizing agents, including ozone (O₃), meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium peroxymonosulfate (KPMS).

Comparative Overview of Synthetic Methods

The selection of an appropriate synthetic method for the N-oxidation of quinidine depends on factors such as desired yield, scalability, reaction time, and safety considerations. The following table summarizes the key quantitative parameters for the primary methods discussed in this guide. It is important to note that some of the detailed data has been derived from the synthesis of quinine N-oxide, the diastereomer of this compound; similar outcomes are anticipated for quinidine due to their structural similarity.

MethodOxidizing AgentTypical Solvent(s)Reaction TemperatureReaction TimeReported YieldPurity
OzonolysisOzone (O₃)Acetone/Water-12°C to 0°C~2 hours72% (for Quinine N-oxide)[1][2]High after purification
Peroxyacid Oxidationm-CPBA1,2-DichloroethaneRoom Temperature~48 hours82% (for a related quinoline)[3]High after purification
Hydrogen PeroxideH₂O₂Not specifiedNot specified~24 hours (overnight)[1]Not ReportedVariable
PeroxymonosulfateKPMS (Oxone®)Water/Buffer20-25°C~15 minutesNot ReportedHigh

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Method 1: Synthesis via Ozonolysis

This method, adapted from the synthesis of quinine N-oxide, utilizes a controlled flow of ozone to achieve regioselective oxidation of the quinuclidine nitrogen.[1][2]

Materials:

  • Quinidine (1.0 eq)

  • Acetone/Water (95:5 v/v)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ozone generator

  • Gas dispersion tube

  • Ice/salt bath

  • Nitrogen gas source

Procedure:

  • Dissolve quinidine (e.g., 3 mmol, 0.973 g) in 20 mL of a 95:5 acetone/water mixture in a round-bottom flask equipped with a gas dispersion tube.[2]

  • Cool the reaction mixture to between -12°C and 0°C using an ice/salt bath.[1][2]

  • Bubble ozone through the solution at a low flow rate (e.g., 0.06 mmol/minute) for approximately 2 hours. The reaction can be monitored by TLC until the starting material is consumed. The solution may turn a pale yellow color.[1]

  • Upon completion, switch the gas flow to nitrogen to purge any remaining ozone from the reaction mixture.[1]

  • Dilute the reaction mixture with 25 mL of water and extract with dichloromethane (3 x 30 mL).[1]

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound, often as a yellow foam.[1]

  • Purify the crude product by column chromatography.

Method 2: Synthesis using meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used and effective reagent for the N-oxidation of amines. This protocol is based on general procedures for the N-oxidation of quinoline derivatives.[3]

Materials:

  • Quinidine (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~1.25 eq)

  • 1,2-Dichloroethane or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve quinidine in 1,2-dichloroethane or DCM in a round-bottom flask.

  • Add m-CPBA portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • After completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product via column chromatography.

Purification and Characterization

Purification by Column Chromatography

This compound is a polar compound and can be effectively purified using silica gel column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of methanol in a less polar solvent is typically effective. Start with a low polarity eluent and gradually increase the polarity. A common solvent system is a mixture of dichloromethane and methanol (e.g., starting from 100% DCM and gradually increasing to 5-10% methanol in DCM).[4] For basic compounds like this compound, deactivating the silica gel with triethylamine (1-3% in the eluent) can improve peak shape and recovery.[5]

  • Monitoring: Fractions can be monitored by TLC, typically using a mobile phase of methanol/acetone (1:1), where the N-oxide will have a lower Rf value than the starting quinidine.[1]

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

  • Thin Layer Chromatography (TLC): Rf = ~0.3 (Methanol/Acetone 1:1 on silica gel), compared to Quinidine Rf = ~0.5.[1]

  • Mass Spectrometry (MS): The electrospray ionization mass spectrum will show a molecular ion [M+H]⁺ at m/z 341, corresponding to the addition of an oxygen atom to quinidine (C₂₀H₂₄N₂O₃).[6]

  • Infrared (IR) Spectroscopy: The presence of the N-oxide functional group is indicated by a characteristic N-O stretching vibration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for confirming the structure. The formation of the N-oxide results in characteristic shifts of the protons and carbons on the quinuclidine ring compared to the parent quinidine.

Workflow and Process Visualization

The general workflow for the synthesis, purification, and characterization of this compound is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Quinidine Quinidine Oxidation Oxidation (e.g., O₃, m-CPBA) Quinidine->Oxidation Crude_Product Crude Quinidine N-oxide Oxidation->Crude_Product Workup Aqueous Workup & Extraction Crude_Product->Workup Column_Chromatography Column Chromatography Workup->Column_Chromatography Pure_Product Pure Quinidine N-oxide Column_Chromatography->Pure_Product TLC TLC Pure_Product->TLC MS Mass Spectrometry Pure_Product->MS NMR NMR (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR

Caption: General workflow for the synthesis and characterization of this compound.

The logical relationship for selecting a synthetic method can be visualized as follows:

Method_Selection Requirement Synthetic Requirement High_Yield High Yield Known Requirement->High_Yield Fast_Reaction Fast Reaction Time Requirement->Fast_Reaction Mild_Conditions Milder Conditions Requirement->Mild_Conditions Common_Reagent Common Lab Reagent Requirement->Common_Reagent Ozone Ozonolysis High_Yield->Ozone mCPBA m-CPBA High_Yield->mCPBA KPMS KPMS (Oxone®) Fast_Reaction->KPMS Mild_Conditions->KPMS H2O2 Hydrogen Peroxide Mild_Conditions->H2O2 Common_Reagent->mCPBA Common_Reagent->H2O2

Caption: Decision matrix for selecting a synthetic method for this compound.

Safety Considerations

  • Ozone: is a toxic and powerful oxidizing agent. The ozonolysis reaction should be performed in a well-ventilated fume hood, and any excess ozone should be quenched (e.g., with a potassium iodide trap).[1]

  • m-CPBA: is a potentially shock-sensitive solid, especially when dry, and should be handled with care.

  • Solvents: Dichloromethane and 1,2-dichloroethane are halogenated solvents and should be handled with appropriate personal protective equipment in a fume hood.

  • General Precautions: Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

This guide provides a comprehensive starting point for the synthesis of this compound. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and analytical requirements.

References

Quinidine N-oxide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine N-oxide is a primary metabolite of the well-known antiarrhythmic drug, quinidine. As a key product of quinidine's metabolism in the body, understanding the physicochemical properties, pharmacokinetics, and analytical methods for this compound is crucial for a comprehensive evaluation of the parent drug's efficacy and safety profile. This technical guide provides a detailed overview of this compound, including its chemical identity, metabolic pathway, and relevant experimental protocols.

Physicochemical Properties

This compound is the product of the oxidation of the quinuclidine nitrogen of quinidine. Its fundamental properties are summarized below.

PropertyValueReference(s)
CAS Number 70116-00-6[1]
Molecular Formula C₂₀H₂₄N₂O₃[1]
Molecular Weight 340.42 g/mol [2]
Formal Name (9S)-6'-Methoxycinchonan-9-ol 1-Oxide[1][2]
Synonyms Quinidine 1-Oxide[2]
Solubility Soluble in DMSO and Methanol[1]
Storage Store at -20°C for long-term stability[1]

Metabolism and Pharmacokinetics

This compound is a major metabolite of quinidine in humans. Its formation is primarily catalyzed by the cytochrome P450 enzyme system in the liver.

Metabolic Pathway:

The metabolic conversion of quinidine to this compound is a critical step in the drug's detoxification and elimination pathway. The primary enzyme responsible for this N-oxidation is CYP3A4, a key enzyme in drug metabolism.

Quinidine_Metabolism Metabolic Pathway of Quinidine to this compound Quinidine Quinidine CYP3A4 CYP3A4 (Primary) Quinidine->CYP3A4 Other_CYPs CYP2C9, CYP2E1 (Minor) Quinidine->Other_CYPs Quinidine_N_oxide This compound CYP3A4->Quinidine_N_oxide Other_CYPs->Quinidine_N_oxide HPLC_Workflow Workflow for this compound Quantification by HPLC Sample Plasma or Urine Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC HPLC Analysis Reconstitution->HPLC Quantification Quantification HPLC->Quantification

References

Spectroscopic Profile of Quinidine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Quinidine N-oxide, a significant metabolite of the antiarrhythmic drug quinidine. Understanding the spectral characteristics of this compound is crucial for its identification, characterization, and quantification in various stages of drug development and metabolic studies. This document presents available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with generalized experimental protocols for their acquisition.

Introduction to this compound

This compound is a metabolite formed through the oxidation of the quinuclidine nitrogen atom of quinidine.[1] Its molecular formula is C₂₀H₂₄N₂O₃, and it has a molecular weight of 340.42 g/mol .[2][3] The formation of N-oxides is a common metabolic pathway for xenobiotics containing tertiary amine functionalities. The addition of an oxygen atom can alter the pharmacological and toxicological properties of the parent compound, making the study of such metabolites essential.

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound. Due to the limited availability of directly published spectra for this compound, data for its stereoisomer, Quinine N-oxide, is also presented for comparative purposes, as their spectral features are expected to be very similar.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The introduction of the N-oxide functionality typically leads to a downfield shift of the signals corresponding to the protons and carbons in close proximity to the N-O bond due to the deshielding effect of the oxygen atom.

For reference, theoretical and experimental NMR data for the parent compound, quinidine, are available and can serve as a basis for predicting the shifts in the N-oxide derivative.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of metabolites. For the stereoisomer Quinine N-oxide, the protonated molecular ion [M+H]⁺ is observed at m/z 341.[8] Key fragment ions are observed at m/z 323, 296, 198, 186, and 160.[8] The difference of 16 amu between the protonated molecular ion of Quinine N-oxide (m/z 341) and Quinine (m/z 325) confirms the addition of an oxygen atom.[8][9] The fragmentation pattern provides structural information, with ions at m/z 186 and 160 corresponding to the fragmentation of the quinoline ring.[8][9]

Table 1: Mass Spectrometry Data for Quinine N-oxide

Ion Descriptionm/z
[M+H]⁺341
[M+H - H₂O]⁺323
Fragment Ion296
Fragment Ion198
Fragment Ion (Quinoline Ring)186
Fragment Ion (Quinoline Ring)160

Data is for the stereoisomer, Quinine N-oxide, and is expected to be highly similar for this compound.[8]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. A characteristic feature in the IR spectrum of an N-oxide is the N-O stretching vibration. For alkaloid N-oxides, this band is typically observed in the range of 928 cm⁻¹ to 971 cm⁻¹.[9][10] The rest of the IR spectrum of this compound is expected to be similar to that of quinidine, showing characteristic absorptions for the aromatic quinoline ring, the C-O stretching of the secondary alcohol, and the C=C stretching of the vinyl group.

Table 2: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (alcohol)
~3080=C-H stretch (aromatic, vinyl)
~2940C-H stretch (aliphatic)
~1620C=C stretch (quinoline ring)
~1590, 1500C=C stretch (aromatic)
~1240C-O stretch (aryl ether)
~1090C-O stretch (secondary alcohol)
928 - 971N-O stretch (N-oxide)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of compounds like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve an accurately weighed sample of this compound (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters for ¹H NMR may include a 30-degree pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Chromatographic Separation: Inject the sample into a liquid chromatography system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate, is used to separate the analyte from the matrix.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. Full scan mass spectra are acquired to identify the protonated molecular ion. Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns for structural elucidation.

Infrared (IR) Spectroscopy (FTIR-ATR)
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis/Isolation of This compound NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR Purified Sample MS Mass Spectrometry (LC-MS, MS/MS) Synthesis->MS Purified Sample IR Infrared Spectroscopy (FTIR-ATR) Synthesis->IR Purified Sample NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Group Identification IR->IR_Data Structure Structural Elucidation & Characterization NMR_Data->Structure Combined Spectroscopic Evidence MS_Data->Structure Combined Spectroscopic Evidence IR_Data->Structure Combined Spectroscopic Evidence

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data for this compound, while not exhaustively published, can be inferred from its parent compound and its stereoisomer. Mass spectrometry confirms its molecular weight and provides characteristic fragmentation patterns. Infrared spectroscopy identifies the key functional groups, including the distinctive N-O stretch. While detailed NMR assignments require further dedicated studies, the expected chemical shift changes upon N-oxidation are predictable. The combination of these spectroscopic techniques provides a powerful toolkit for the unambiguous identification and characterization of this compound in various research and development settings.

References

Physicochemical Properties of Quinidine N-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug quinidine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity

IdentifierValue
Systematic Name (1R,2R,4S,5R)-2-((S)-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidine 1-oxide
Synonyms Quinidine 1-Oxide, (9S)-6'-Methoxycinchonan-9-ol 1-Oxide
CAS Number 70116-00-6[1][2]
Molecular Formula C₂₀H₂₄N₂O₃[1][2]
Molecular Weight 340.42 g/mol [1][2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Melting Point 173-176°CUnited States Biological
Solubility Soluble in DMSO and Methanol.[1]Cayman Chemical, Allmpus
pKa (predicted for quinoline N-oxide) 0.87 ± 0.10ChemicalBook

Experimental Protocols

Synthesis of this compound

Method 1: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This procedure is adapted from the general synthesis of quinoline N-oxides.

  • Dissolve quinidine in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in CH₂Cl₂ to the quinidine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and m-chlorobenzoic acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Method 2: Oxidation with Ozone

This protocol is based on the synthesis of the diastereomer, quinine N-oxide, and can be adapted for quinidine.[3]

  • Dissolve quinidine in a mixture of acetone and water (e.g., 95:5 v/v).[3]

  • Cool the solution to a low temperature (e.g., -12°C to 0°C).[3]

  • Bubble a low flow of ozone gas through the solution.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, purge the solution with nitrogen gas to remove any residual ozone.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by a suitable method, such as column chromatography, to yield this compound.[3]

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.

  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer solutions of different pH) in a sealed flask.

  • Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

  • Determine the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

  • The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Determination of pKa

Method 1: Potentiometric Titration

  • Dissolve a precisely weighed amount of this compound in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol, ethanol) if the compound has low aqueous solubility.

  • Add a standardized solution of a strong acid (e.g., HCl) to fully protonate the basic sites of the molecule.

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, known increments.

  • Measure the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Plot the measured pH against the volume of titrant added to generate a titration curve.

  • The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This can be determined from the inflection point of the titration curve.

Method 2: UV-Vis Spectrophotometry

This method is applicable if the UV-Vis spectrum of the compound changes with ionization.

  • Prepare a series of buffer solutions with a range of known pH values.

  • Prepare solutions of this compound of the same concentration in each of the buffer solutions.

  • Record the UV-Vis spectrum of each solution over a relevant wavelength range.

  • Select a wavelength where the absorbance difference between the protonated and deprotonated species is maximal.

  • Plot the absorbance at the selected wavelength against the pH of the buffer solutions.

  • The resulting sigmoidal curve can be analyzed to determine the pKa, which is the pH at the inflection point of the curve.

Spectral Data

Mass Spectrometry

The mass spectrum of N-oxides is characterized by the facile loss of an oxygen atom. For the protonated molecule of quinine N-oxide ([M+H]⁺ at m/z 341), a prominent fragment ion is observed at m/z 323, corresponding to the loss of 16 Da.[4] Other significant fragments are observed at m/z 296, 198, 186, and 160.[4] A similar fragmentation pattern is expected for this compound.

NMR Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for this compound are not available in the cited literature. However, data for its diastereomer, quinine N-oxide, can provide valuable insights. The presence of the N-oxide group leads to a deshielding effect on the adjacent protons and carbons of the quinuclidine ring.[3]

¹H NMR of Quinine N-oxide (representative data): Aromatic signals for the quinoline ring are observed in the range of 7.39-8.67 ppm. Deshielding of the methylene protons adjacent to the N-oxide is evident, with signals appearing around 3.21, 3.45, 3.72, and 4.15 ppm.[3]

¹³C NMR of Quinine N-oxide (representative data): The inductive effect of the N-oxide oxygen also deshields the adjacent alkyl carbons, with signals appearing at approximately 60.1, 71.1, and 75.1 ppm. The carbon signals of the quinoline ring are found between 103.0 and 159.9 ppm.[3]

Biological Context and Signaling Pathways

This compound is a major metabolite of quinidine, formed primarily in the liver. The metabolic pathway involves the oxidation of the nitrogen atom in the quinuclidine ring of quinidine.

Metabolic Formation of this compound

The formation of this compound from quinidine is catalyzed by cytochrome P450 enzymes, with CYP3A4 being the most active isoform.[1]

metabolic_pathway Quinidine Quinidine Quinidine_N_oxide This compound Quinidine->Quinidine_N_oxide CYP3A4 (major) CYP2C9, CYP2E1 (minor)

Metabolic conversion of Quinidine to this compound.
Experimental Workflow for In Vitro Metabolism Study

A typical workflow to study the in vitro metabolism of quinidine to this compound is depicted below.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Quinidine_sol Quinidine Solution Quinidine_sol->Incubate Cofactors NADPH-generating system Cofactors->Incubate Quench Quench Reaction (e.g., with acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC_MS HPLC-MS/MS Analysis Centrifuge->HPLC_MS

References

The Discovery and Isolation of Quinidine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine N-oxide is a significant metabolite of the antiarrhythmic drug quinidine. Its discovery and isolation have been pivotal in understanding the metabolic fate and overall pharmacological profile of quinidine. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and proposed biological isolation of this compound. It includes detailed experimental protocols, quantitative data, and visual representations of key processes to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Quinidine, a class I antiarrhythmic agent, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, this compound is a notable product of the N-oxidation of the quinuclidine nitrogen. The formation of this metabolite is primarily mediated by the cytochrome P450 enzyme system, particularly the CYP3A4 isoform. Understanding the properties and formation of this compound is crucial for a complete toxicological and pharmacological assessment of quinidine.

Discovery and Significance

The discovery of this compound as a human metabolite was a key step in elucidating the metabolic pathways of quinidine. Early studies identified several metabolites in the plasma and urine of patients undergoing quinidine therapy. Subsequent research, utilizing advanced analytical techniques, confirmed the structure of this compound and established its formation via hepatic metabolism. While generally considered less pharmacologically active than its parent compound, the characterization of all metabolites is a critical aspect of drug safety and efficacy evaluation.

Chemical Synthesis of this compound

Due to the challenges in isolating sufficient quantities of this compound from biological matrices for extensive study, chemical synthesis provides a reliable alternative for obtaining this compound. The following protocol is adapted from established methods for the N-oxidation of similar alkaloids.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from quinidine base.

Materials:

  • Quinidine base

  • m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Reaction Setup: Dissolve quinidine base in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Oxidation: Slowly add a solution of m-Chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) in DCM to the quinidine solution. The slow addition is crucial to control the reaction temperature and prevent over-oxidation.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using a mobile phase such as dichloromethane:methanol (9:1). The product, this compound, is expected to have a lower Rf value than the starting material, quinidine, due to its increased polarity.

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated solution of sodium bicarbonate. Stir the mixture vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to isolate the pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data for Synthesis
ParameterValueReference
Typical Yield 70-85%Adapted from similar N-oxidation reactions.
Purity (Post-Purification) >95% (by HPLC)General expectation for this type of synthesis.

Isolation of this compound from Biological Matrices

Proposed Experimental Protocol: Isolation from Urine

Objective: To isolate and purify this compound from a urine sample.

Materials:

  • Urine sample from a subject administered with quinidine

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

  • Methanol

  • Acetonitrile

  • Ammonium hydroxide

  • Formic acid

  • Water (HPLC grade)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Pre-treatment: Centrifuge the urine sample to remove particulate matter. Adjust the pH of the supernatant to approximately 9-10 with ammonium hydroxide.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the pH-adjusted urine sample onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Wash with a low percentage of methanol in water to elute weakly bound impurities.

    • Elute the quinidine and its metabolites with a mixture of methanol and ammonium hydroxide (e.g., 98:2 v/v).

  • Concentration: Evaporate the eluate to dryness under a stream of nitrogen at a controlled temperature (e.g., 40 °C).

  • Reconstitution: Reconstitute the residue in a small volume of the initial mobile phase for HPLC.

  • Preparative HPLC Purification:

    • Inject the reconstituted sample onto a preparative reversed-phase HPLC column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic modifier (e.g., acetonitrile or methanol).

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 235 nm or 254 nm).

    • Collect fractions corresponding to the peak of this compound.

  • Purity Assessment and Confirmation: Analyze the collected fractions for purity using analytical HPLC. Confirm the identity of the isolated compound using high-resolution mass spectrometry and NMR spectroscopy.

Characterization Data

Accurate characterization is essential to confirm the identity and purity of the isolated or synthesized this compound.

Spectroscopic Data

Table 1: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Downfield shifts of protons on the quinuclidine ring, particularly those alpha to the N-oxide, compared to quinidine.
¹³C NMR Downfield shifts of carbons on the quinuclidine ring, especially those adjacent to the N-oxide, compared to quinidine.
Mass Spectrometry (ESI-MS) Protonated molecule [M+H]⁺ at m/z 341.4. A characteristic neutral loss of 16 Da (oxygen) is often observed.
High-Resolution MS Provides the exact mass of the molecular ion, confirming the elemental composition C₂₀H₂₄N₂O₃.

Table 2: High-Resolution Mass Spectrometry Data for Quinine N-oxide (as a reference)

IonCalculated m/zObserved m/z
[M+H]⁺ 341.1865341.1860
[M+H-O]⁺ 325.1916325.1911

Visualizing the Processes

Signaling Pathway: Metabolic Formation of this compound

The primary pathway for the formation of this compound in the liver is through the action of Cytochrome P450 3A4 (CYP3A4).

metabolic_pathway Quinidine Quinidine Quinidine_N_oxide Quinidine_N_oxide Quinidine->Quinidine_N_oxide N-oxidation CYP3A4 CYP3A4 CYP3A4->Quinidine_N_oxide

Caption: Metabolic conversion of Quinidine to this compound mediated by CYP3A4.

Experimental Workflow: Chemical Synthesis

The chemical synthesis of this compound follows a clear and logical workflow.

synthesis_workflow Start Quinidine Oxidation Oxidation (m-CPBA) Start->Oxidation Quenching Quenching (NaHCO3) Oxidation->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the chemical synthesis of this compound.

Experimental Workflow: Isolation from Urine

The proposed workflow for isolating this compound from urine involves several key purification steps.

isolation_workflow Urine Urine Sample Pre_treatment Pre-treatment (pH adjustment, Centrifugation) Urine->Pre_treatment SPE Solid-Phase Extraction (SPE) Pre_treatment->SPE Concentration Evaporation SPE->Concentration HPLC Preparative HPLC Concentration->HPLC Isolated_Product Isolated this compound HPLC->Isolated_Product

Caption: Proposed workflow for the isolation of this compound from urine.

Conclusion

This technical guide has provided a detailed overview of the discovery and isolation of this compound. While chemical synthesis offers a straightforward route to obtain this metabolite, its isolation from biological matrices remains a complex procedure requiring multi-step purification. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug metabolism and development, facilitating further studies on the pharmacological and toxicological properties of quinidine and its metabolites. Further research is warranted to establish a standardized preparative isolation protocol and to fully characterize the spectroscopic properties of this compound.

An In-depth Technical Guide on the Thermal Stability and Degradation of Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available experimental data specifically detailing the thermal stability and degradation pathways of Quinidine N-oxide is limited. This document, therefore, serves as a comprehensive technical framework and a set of standardized protocols for conducting a thorough thermal stability analysis of this compound, presented as a case study for researchers, scientists, and drug development professionals. The quantitative data herein is illustrative and intended to serve as a template for reporting and interpretation based on established principles of pharmaceutical stability testing.

Introduction to this compound and the Importance of Thermal Stability

This compound is a primary metabolite of quinidine, a well-known Class I antiarrhythmic agent.[1] As a metabolite, its presence in vivo is significant, and understanding its physicochemical properties, including thermal stability, is crucial for a comprehensive safety and efficacy profile of the parent drug. Thermal stability is a critical quality attribute (CQA) for any pharmaceutical compound, including active pharmaceutical ingredients (APIs) and their metabolites. A thorough understanding of a compound's response to thermal stress is paramount for:

  • Determining appropriate storage, handling, and shipping conditions.

  • Predicting shelf-life and identifying potential degradation products.

  • Ensuring the safety and efficacy of pharmaceutical products by characterizing potentially toxic degradants.

  • Complying with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

This guide outlines the essential techniques and protocols for a comprehensive forced degradation study focused on the thermal stability of this compound.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is essential for designing and interpreting stability studies.

PropertyValueReference
Chemical Name (9S)-6'-Methoxycinchonan-9-ol 1-Oxide[2]
CAS Number 70116-00-6[2][3]
Molecular Formula C₂₀H₂₄N₂O₃[2][3]
Molecular Weight 340.42 g/mol [2][3]
Appearance Off-White Solid
Solubility Soluble in Methanol, DMSO[2]
Storage Conditions 2-8 °C, under inert atmosphere

Theoretical Degradation Pathways

While specific experimental data is lacking, the chemical structure of this compound suggests potential degradation pathways under thermal stress. The N-oxide functional group is known to be thermally labile and can undergo deoxygenation to the corresponding tertiary amine (Quinidine). Other potential degradation routes could involve modifications to the quinoline ring or the quinuclidine nucleus, especially at elevated temperatures.

Experimental Protocols for Thermal Stability and Forced Degradation Studies

A comprehensive assessment of thermal stability involves subjecting the compound to a range of stress conditions, as outlined in ICH guidelines. The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[4]

Objective: To evaluate the stability of this compound in its solid form at elevated temperatures.

Methodology:

  • Sample Preparation: Place approximately 10-50 mg of this compound powder in clean, dry, and inert glass vials. Prepare separate samples for each temperature and time point.

  • Stress Conditions: Expose the samples to a range of temperatures in a calibrated oven. Recommended conditions are 40°C, 60°C, and 80°C. A sample should also be stored at the recommended storage condition (e.g., 5°C) as a control.

  • Time Points: Withdraw samples at predetermined intervals, such as 0, 1, 2, 4, and 8 weeks.

  • Analysis: At each time point, dissolve the samples in a suitable solvent (e.g., methanol) and analyze using a stability-indicating HPLC method.

Objective: To assess the stability of this compound in solution at various pH levels and temperatures.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute the stock solution with acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) solutions to a final concentration of approximately 1 mg/mL.

  • Stress Conditions: Incubate the solutions in sealed vials at elevated temperatures, such as 60°C and 80°C, protected from light.

  • Time Points: Sample the solutions at intervals like 0, 2, 6, 12, and 24 hours.

  • Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples using a stability-indicating HPLC method.

Objective: To determine the effect of light exposure on the stability of this compound.

Methodology:

  • Sample Preparation: Expose solid this compound and its solution (in a photostable container) to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Control: Keep parallel samples protected from light (e.g., wrapped in aluminum foil) at the same temperature.

  • Analysis: Analyze the exposed and control samples by a stability-indicating HPLC method.

Objective: To evaluate the susceptibility of this compound to oxidation.

Methodology:

  • Sample Preparation: Dissolve this compound in a suitable solvent and treat it with an oxidizing agent, such as 3% hydrogen peroxide.

  • Stress Conditions: Maintain the solution at room temperature, protected from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound and its degradation products.

ParameterRecommended Conditions
Instrument High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) and/or Mass Spectrometry (MS) detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection PDA detection at a wavelength determined by the UV spectrum of this compound; MS for identification of degradants.
Injection Volume 10 µL.

Method validation should be performed according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Illustrative Quantitative Data

The following tables present hypothetical data from forced degradation studies of this compound.

Table 2: Illustrative Solid-State Thermal Degradation of this compound

TemperatureTime (weeks)Assay (%) of this compoundTotal Impurities (%)
40°C499.50.5
40°C899.10.9
60°C497.22.8
60°C895.05.0
80°C192.37.7
80°C288.511.5

Table 3: Illustrative Solution-State Degradation of this compound at 60°C

ConditionTime (hours)Assay (%) of this compoundMajor Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl1285.49.84.1
Neutral (Water)2498.11.20.5
0.1 M NaOH1290.26.52.7
3% H₂O₂882.715.31.6

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_reporting Reporting Phase start Define Objectives & Scope lit_review Literature Review on This compound start->lit_review protocol Develop Stability Protocol lit_review->protocol sample_prep Prepare Solid & Solution Samples protocol->sample_prep stress Apply Stress Conditions (Thermal, Photo, Oxidative, Hydrolytic) sample_prep->stress sampling Collect Samples at Time Points stress->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc ms LC-MS for Degradant Identification hplc->ms quant Quantify Degradation ms->quant data_interp Interpret Data & Propose Pathways quant->data_interp report Generate Stability Report data_interp->report end Establish Storage Conditions & Shelf-Life report->end

References

An In-depth Technical Guide to the Basic Pharmacology of Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine N-oxide is one of the major metabolites of quinidine, a class Ia antiarrhythmic agent. While historically considered less active than its parent compound, emerging research indicates that this compound possesses intrinsic electrophysiological activity and contributes to the overall pharmacological profile of quinidine. This technical guide provides a comprehensive overview of the basic pharmacology of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both preclinical and clinical studies. It is formed from the N-oxidation of quinidine, primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C9 and CYP2E1.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in beagle dogs and humans.

Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs following Intravenous Infusion [1]

ParameterMean Value (± SD)Units
Volume of Distribution (Vdss)1.03 (± 0.21)L/kg
Clearance0.065 (± 0.012)L/min
Terminal Half-life316 (± 69)min

Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Subjects following a Single Oral Dose

ParameterMean Value (± SD)Units
Elimination Half-life2.5 (± 0.28)hours
Renal Clearance1.3 (± 0.3)L/hr
Unchanged in Urine (up to 12h)13.9 (± 3.7)% of dose
Free Fraction in Serum3.3 (± 0.83)%
Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Beagle Dogs [1]

This protocol outlines the methodology for determining the pharmacokinetic profile of this compound in a preclinical canine model.

  • Animal Model: Male beagle dogs.

  • Drug Administration: A single intravenous infusion of this compound.

  • Sample Collection:

    • Blood samples are collected at predetermined time points following drug administration.

    • Urine is collected over a specified period to assess renal clearance.

  • Sample Processing:

    • Plasma is separated from blood samples by centrifugation.

    • All samples are stored at -20°C until analysis.

  • Bioanalysis:

    • Plasma and urine concentrations of this compound are quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

    • HPLC System: A standard HPLC system equipped with a UV detector is used.

    • Mobile Phase: A typical mobile phase for the separation of quinidine and its metabolites is a mixture of hexanes, ethanol, and ethanolamine.[2]

    • Internal Standard: Primaquine is commonly used as an internal standard for quantification.[2]

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters such as Vdss, clearance, and terminal half-life.

Workflow for Pharmacokinetic Analysis of this compound

G cluster_protocol Experimental Protocol cluster_analysis Analytical Workflow Animal Model Beagle Dog Model Drug Admin Intravenous Infusion of this compound Animal Model->Drug Admin Sample Collection Blood & Urine Collection Drug Admin->Sample Collection Sample Processing Plasma Separation & Storage Sample Collection->Sample Processing HPLC Analysis HPLC Quantification of This compound Sample Processing->HPLC Analysis Data Analysis Pharmacokinetic Modeling HPLC Analysis->Data Analysis Results Determination of Vdss, Clearance, Half-life Data Analysis->Results

Caption: Workflow for in vivo pharmacokinetic analysis of this compound.

Pharmacodynamics

This compound exhibits electrophysiological effects on the heart, although it is generally considered to be less potent than its parent compound, quinidine.

Cardiac Electrophysiological Effects

Studies have shown that this compound contributes to the electrophysiological effects observed after quinidine administration. Specifically, serum concentrations of this compound have been correlated with changes in the ventricular effective refractory period in human subjects.[3] However, in vitro studies using canine Purkinje fibers have demonstrated that at a concentration of 10 µM, this compound does not produce a significant depression of the maximum upstroke velocity (Vmax) of the cardiac action potential, an effect that is observed with quinidine and some of its other metabolites.[4] This suggests a different pharmacological profile compared to the parent drug.

It has been reported that quinidine is approximately three to four times more active than this compound at similar plasma concentrations in prolonging the QT-interval in the ECG of beagle dogs.[1]

Experimental Protocols

Protocol 2: In Vitro Electrophysiological Assessment in Canine Purkinje Fibers [4]

This protocol describes the methodology for evaluating the effects of this compound on cardiac action potentials.

  • Tissue Preparation:

    • Canine hearts are obtained, and Purkinje fibers are dissected from the ventricles.

    • The fibers are mounted in a tissue bath and superfused with Tyrode's solution.

  • Electrophysiological Recording:

    • Standard microelectrode techniques are used to record transmembrane action potentials.

    • Parameters such as Vmax and action potential duration at 90% repolarization (APD90) are measured at various stimulation cycle lengths.

  • Drug Application:

    • A baseline recording is obtained.

    • The tissue is then superfused with Tyrode's solution containing a known concentration of this compound (e.g., 10 µM) for a specified duration (e.g., 1 hour).

  • Data Analysis:

    • Changes in Vmax and APD90 from baseline are measured and analyzed to determine the electrophysiological effects of the compound.

Metabolism

Quinidine is metabolized in the liver to several metabolites, including this compound.

Metabolic Pathway

The primary metabolic pathway for the formation of this compound is the N-oxidation of the quinuclidine nitrogen of quinidine. This reaction is predominantly catalyzed by the cytochrome P450 isoform CYP3A4.

Signaling Pathway for Quinidine Metabolism

G Quinidine Quinidine CYP3A4 CYP3A4 (Major) Quinidine->CYP3A4 N-oxidation OtherCYPs CYP2C9, CYP2E1 (Minor) Quinidine->OtherCYPs QNO This compound CYP3A4->QNO OtherCYPs->QNO

Caption: Metabolic conversion of Quinidine to this compound.

Data Presentation: In Vitro Metabolism Kinetics

The following table presents the Michaelis-Menten constant (Km) for the formation of this compound from quinidine in human liver microsomes.

Table 3: Michaelis-Menten Constant for this compound Formation [5]

Enzyme SourceKm (µM)
Human Liver Microsomes33
Experimental Protocols

Protocol 3: In Vitro Metabolism Study using Human Liver Microsomes [6]

This protocol details the methodology for characterizing the in vitro metabolism of quinidine to this compound.

  • Incubation Mixture:

    • Prepare an incubation mixture containing:

      • Human liver microsomes

      • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

      • Phosphate buffer (pH 7.4)

      • Quinidine at various concentrations.

  • Incubation:

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-generating system.

    • Incubate for a specified time period.

  • Reaction Termination:

    • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Sample Preparation:

    • Centrifuge the mixture to pellet the protein.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of this compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Kinetic Analysis:

    • Plot the rate of this compound formation against the substrate (quinidine) concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Conclusion

This compound is a pharmacologically active metabolite of quinidine that contributes to its overall electrophysiological effects. While less potent than its parent compound, its presence and activity should be considered in the comprehensive evaluation of quinidine's pharmacology and in the development of new antiarrhythmic agents. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this area. Further research is warranted to fully elucidate the specific ion channel interactions and the complete pharmacodynamic profile of this compound.

References

Methodological & Application

Application Note: Utilization of Quinidine N-oxide as a Reference Standard in High-Performance Liquid Chromatography (HPLC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for the use of Quinidine N-oxide as a reference standard in HPLC analysis. This is crucial for the accurate quantification of quinidine and its metabolites in various matrices, supporting pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations.

Introduction

Quinidine, a class IA antiarrhythmic agent, undergoes extensive metabolism in the body, leading to the formation of several metabolites, including this compound.[1][2][3] The pharmacological activity of these metabolites necessitates their individual quantification to fully understand the drug's efficacy and potential toxicity.[2] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the simultaneous determination of quinidine and its metabolites.[1][2][3] The use of a well-characterized reference standard for each metabolite, such as this compound, is essential for method validation and the generation of reliable data.[4]

This compound is a significant metabolite of quinidine, and its synthesis and characterization have been reported.[5][6] This application note outlines a general HPLC method suitable for the separation and quantification of this compound, alongside its parent drug, quinidine, and other major metabolites.

Experimental Protocols

This section details the recommended materials and methods for the HPLC analysis of this compound.

2.1. Materials and Reagents

  • This compound reference standard (CAS 70116-00-6)[4][7]

  • Quinidine reference standard

  • Other relevant metabolite reference standards (e.g., 3-hydroxyquinidine, 2'-quinidinone)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Ammonium formate

  • Orthophosphoric acid

  • Potassium dihydrogen phosphate

  • High-purity water

  • 0.45 µm membrane filters for solvent and sample filtration

2.2. Instrumentation

A standard HPLC system equipped with:

  • Quaternary or binary pump

  • Autosampler

  • Column oven

  • UV or fluorescence detector

2.3. Chromatographic Conditions

Two exemplary HPLC methods are provided below, derived from established methodologies for quinidine and its metabolites. Method A represents a normal-phase separation, while Method B describes a reverse-phase separation.

Table 1: HPLC Method Parameters

ParameterMethod A (Normal Phase)Method B (Reverse Phase)
Column Silica, 5 µmC18, 5 µm, 15 cm x 4.6 mm
Mobile Phase Methanol: 1 N Ammonium Nitrate: 2 N Ammonium Hydroxide (28:1:1 v/v)[1]Phosphate Buffer (pH 3.0 adjusted with phosphoric acid): Acetonitrile (25:75 v/v)[8]
Flow Rate 1.0 mL/min0.8 mL/min[8]
Detection Fluorescence (Excitation: 340 nm, Emission: 425 nm)[9]UV at 254 nm[8]
Injection Volume 20 µL20 µL
Column Temperature AmbientAmbient

2.4. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for the intended analysis (e.g., 1 µg/mL to 100 µg/mL).

2.5. Sample Preparation (for plasma samples)

  • To 1.0 mL of plasma, add a suitable internal standard.

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of ether, dichloromethane, and isopropanol).[3]

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The following table summarizes typical performance data for HPLC methods used in the analysis of quinidine and its metabolites. Please note that these values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Table 2: Method Validation Parameters

ParameterTypical ValueReference
Linearity Range 20 - 60 µg/mL[8]
Correlation Coefficient (r²) > 0.999[8]
Limit of Detection (LOD) ~20 ng/mL[3]
Recovery 98 - 102%[10]
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 5%

Table 3: Exemplary Retention Times

CompoundRetention Time (min) - Method B conditions (approx.)
Quinidine2.589[8]
This compoundVaries based on exact conditions
3-hydroxyquinidineVaries based on exact conditions
2'-quinidinoneVaries based on exact conditions

Note: Retention times are highly dependent on the specific HPLC column, mobile phase composition, and other chromatographic parameters. The retention time for this compound would need to be experimentally determined using the reference standard.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for using this compound as a reference standard in an HPLC analysis.

G A Reference Standard Preparation (this compound) D Calibration Curve Generation (Injection of Standards) A->D B Sample Preparation (e.g., Plasma Extraction) E Sample Analysis (Injection of Prepared Sample) B->E C HPLC System Setup (Column, Mobile Phase, Detector) C->D C->E F Data Acquisition and Processing D->F E->F G Quantification of this compound F->G

Caption: Workflow for HPLC analysis using a reference standard.

4.2. Metabolic Pathway of Quinidine

This diagram shows a simplified metabolic pathway of quinidine, highlighting the formation of this compound.

G Quinidine Quinidine Metabolite1 3-Hydroxyquinidine Quinidine->Metabolite1 Hydroxylation Metabolite2 2'-Quinidinone Quinidine->Metabolite2 Oxidation N_Oxide This compound Quinidine->N_Oxide N-Oxidation

Caption: Simplified metabolic pathway of Quinidine.

Conclusion

The use of a certified this compound reference standard is indispensable for the accurate and precise quantification of this metabolite in biological and pharmaceutical samples. The HPLC methods and protocols outlined in this application note provide a solid foundation for researchers to develop and validate their own analytical procedures. Proper method validation, including linearity, accuracy, precision, and specificity, should always be performed to ensure the reliability of the obtained results.

References

Application Notes and Protocols for Utilizing Quinidine N-oxide in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Quinidine N-oxide, a major metabolite of the antiarrhythmic drug quinidine, in drug metabolism studies. This compound serves as a useful tool for investigating the activity of cytochrome P450 enzymes, particularly CYP3A4.

Introduction

Quinidine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several metabolites, including this compound.[1][2] The formation of this compound is predominantly catalyzed by CYP3A4, with minor contributions from CYP2C9 and CYP2E1.[3] While the (3S)-3-hydroxylation of quinidine is a more specific marker for CYP3A4 activity, the N-oxidation pathway still provides valuable insights into the function of this crucial drug-metabolizing enzyme.[3] Understanding the metabolism of quinidine and the role of its metabolites is critical for predicting drug-drug interactions and assessing the overall pharmacokinetic profile of quinidine.[4]

Data Presentation

Table 1: Kinetic Parameters for the Formation of Quinidine Metabolites in Human Liver Microsomes
MetaboliteEnzymeKm (µM)Vmax (nmol/mg/h)
(3S)-3-hydroxyquinidineCYP3A474.274.4
This compound CYP3A4 (low affinity)76.115.9
(3S)-3-hydroxyquinidineP-450NF4-
This compound P-450NF33-

Data compiled from studies in human liver microsomes.[3][5]

Table 2: Inhibitory Potential of Quinidine and its Metabolites on CYP2D6
CompoundKi (µM)
Quinidine0.027
Dihydroquinidine0.013
3-hydroxyquinidine0.43
O-desmethylquinidine2.3
This compound 0.43 - 2.3

Data shows that this compound is a significantly weaker inhibitor of CYP2D6 compared to the parent drug, quinidine.[6]

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay using this compound Formation

This protocol describes a method to assess the potential of a test compound to inhibit CYP3A4 activity by measuring the formation of this compound from quinidine in human liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • Quinidine

  • Test compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (e.g., a structurally similar compound not present in the incubation)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of quinidine in a suitable solvent (e.g., methanol or DMSO).

    • Prepare stock solutions of the test compound at various concentrations.

    • Prepare the NADPH regenerating system in potassium phosphate buffer.

    • Prepare the internal standard solution in ACN for quenching the reaction.

  • Incubation:

    • In a microcentrifuge tube, add the following in order:

      • Potassium phosphate buffer

      • Human Liver Microsomes (final protein concentration typically 0.2-0.5 mg/mL)

      • Test compound at desired concentrations (or vehicle control)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to precipitate the protein.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the formation of this compound using a validated LC-MS/MS method.[7][8][9]

    • Monitor the specific mass transitions for this compound and the internal standard.

  • Data Analysis:

    • Calculate the rate of this compound formation in the presence and absence of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Protocol 2: Reaction Phenotyping of Quinidine Metabolism

This protocol is designed to identify the specific CYP enzymes responsible for the metabolism of quinidine to its various metabolites, including this compound.[10][11]

Materials:

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2E1, etc.)

  • Human Liver Microsomes (pooled)

  • Quinidine

  • Specific chemical inhibitors for each CYP isoform (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Incubations with Recombinant CYPs:

    • Incubate quinidine with a panel of individual recombinant human CYP enzymes in the presence of the NADPH regenerating system.

    • Follow the incubation and sample processing steps as described in Protocol 1.

    • Analyze the formation of this compound and other metabolites to identify which enzymes are capable of metabolizing quinidine.

  • Incubations with Human Liver Microsomes and Chemical Inhibitors:

    • Incubate quinidine with pooled human liver microsomes in the presence and absence of specific CYP inhibitors.

    • Pre-incubate the microsomes with the inhibitor before adding quinidine and initiating the reaction with the NADPH regenerating system.

    • Follow the incubation and sample processing steps as described in Protocol 1.

    • Analyze the formation of this compound and other metabolites.

  • Data Analysis:

    • Compare the rate of metabolite formation by the different recombinant CYPs to determine the relative contribution of each enzyme.

    • Calculate the percent inhibition of metabolite formation in the presence of each specific inhibitor in HLM to confirm the involvement of the respective CYP isoforms.

Visualizations

QuinidineMetabolism Quinidine Quinidine Hydroxyquinidine (3S)-3-hydroxyquinidine Quinidine->Hydroxyquinidine CYP3A4 (major) P-450NF QuinidineNoxide This compound Quinidine->QuinidineNoxide CYP3A4 (major) CYP2C9, CYP2E1 (minor) P-450NF OtherMetabolites Other Metabolites Quinidine->OtherMetabolites Other CYPs

Caption: Metabolic pathways of quinidine.

ExperimentalWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis PrepReagents Prepare Reagents (HLM, Quinidine, Test Compound, NADPH) PreIncubate Pre-incubate HLM and Test Compound (37°C, 5 min) PrepReagents->PreIncubate InitiateReaction Initiate Reaction with NADPH (37°C, 15-60 min) PreIncubate->InitiateReaction TerminateReaction Terminate Reaction (Ice-cold ACN with Internal Standard) InitiateReaction->TerminateReaction ProcessSample Protein Precipitation and Centrifugation TerminateReaction->ProcessSample LCMS LC-MS/MS Analysis of This compound ProcessSample->LCMS DataAnalysis Data Analysis (Calculate % Inhibition and IC50) LCMS->DataAnalysis

Caption: Experimental workflow for a CYP3A4 inhibition assay.

References

Quinidine N-oxide as a metabolite marker for quinidine administration

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Quinidine, a class IA antiarrhythmic agent, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] This process results in the formation of several metabolites, including quinidine N-oxide. While less pharmacologically active than its parent compound or the major metabolite 3-hydroxyquinidine, this compound serves as a valuable biomarker for monitoring quinidine administration and studying its metabolic pathways.[4][5] These application notes provide a comprehensive overview of this compound as a metabolite marker, including quantitative data, detailed experimental protocols for its detection, and visualizations of the metabolic pathway and analytical workflow.

Data Presentation

The following tables summarize the pharmacokinetic parameters and plasma concentrations of quinidine and its metabolite, this compound, following quinidine administration in humans.

Table 1: Pharmacokinetic Parameters of Quinidine and this compound in Healthy Human Volunteers

ParameterQuinidineThis compoundReference
Elimination Half-Life (t½)5 to 12 hours2.5 ± 0.28 hours[4][6]
Volume of Distribution (Vd)2.0 to 3.5 L/kg-[6]
Total Body Clearance2.5 to 5.0 mL/min/kg-[6]
Renal Clearance-1.3 ± 0.3 L/hr[4]
Fraction Excreted Unchanged in Urine15% to 40%13.9% ± 3.7% (of administered this compound dose)[4][6]

Table 2: Plasma Concentrations of Quinidine and this compound After Intravenous Infusion and Oral Administration of Quinidine in Healthy Volunteers

Administration RouteAnalytePlasma Concentration (mg/L)Time PointReference
Intravenous Infusion (7 hours)Quinidine2.9 ± 0.3End of infusion[7]
This compound0.28 ± 0.03End of infusion[7]
Multiple Oral Doses (every 4 hours for 12 doses)Quinidine2.89 ± 0.50Trough level[7]
This compound0.40 ± 0.13Trough level[7]

Metabolic Pathway of Quinidine

Quinidine is primarily metabolized in the liver by CYP3A4, leading to the formation of several metabolites, including 3-hydroxyquinidine and this compound.[1][3] The N-oxidation of quinidine is a significant metabolic route.

Quinidine_Metabolism Quinidine Quinidine CYP3A4 CYP3A4 (Liver) Quinidine->CYP3A4 Quinidine_N_oxide This compound CYP3A4->Quinidine_N_oxide N-oxidation Other_Metabolites Other Metabolites (e.g., 3-hydroxyquinidine) CYP3A4->Other_Metabolites

Caption: Metabolic pathway of quinidine to this compound.

Experimental Protocols

This section provides detailed methodologies for the quantification of quinidine and this compound in biological matrices.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quinidine and Metabolites in Plasma

This protocol is adapted from established methods for the analysis of quinidine and its metabolites.[8][9][10]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1.0 mL of plasma in a glass tube, add an internal standard (e.g., a structurally similar compound not present in the sample).

  • Add 1.0 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Add 5.0 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the HPLC mobile phase.

  • Vortex for 30 seconds and inject a 50 µL aliquot into the HPLC system.

2. HPLC Conditions

  • Column: Silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol, 1 N ammonium nitrate, and 2 N ammonium hydroxide (e.g., 28:1:1 v/v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 330 nm and emission at 445 nm.

  • Temperature: Ambient.

3. Quality Control

  • Prepare calibration standards by spiking known concentrations of quinidine and this compound into blank plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of samples to ensure accuracy and precision.

Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quinidine and Metabolites

This protocol provides a general framework for developing a sensitive and specific UPLC-MS/MS method, based on similar applications.[11][12]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of quinidine).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean vial for injection.

2. UPLC-MS/MS Conditions

  • Column: A reversed-phase column suitable for small molecule analysis (e.g., C18, 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a few minutes, followed by a re-equilibration step. The specific gradient should be optimized for the separation of quinidine and its metabolites.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Ion Transitions (MRM):

    • Quinidine: Precursor ion (Q1) -> Product ion (Q3)

    • This compound: Precursor ion (Q1) -> Product ion (Q3)

    • (Specific m/z values for precursor and product ions need to be determined by direct infusion of the analytical standards).

3. Quality Control

  • Construct a calibration curve using blank plasma spiked with known concentrations of the analytes.

  • Include QC samples at multiple concentration levels in each analytical run to monitor the performance of the assay.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of quinidine and its metabolites from biological samples.

Experimental_Workflow cluster_Sample_Collection Sample Collection cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Plasma Plasma/Urine Sample Extraction Extraction (LLE or Protein Precipitation) Plasma->Extraction LC_MS UPLC-MS/MS or HPLC Analysis Extraction->LC_MS Quantification Quantification and Data Interpretation LC_MS->Quantification

Caption: General workflow for metabolite analysis.

Conclusion

The quantification of this compound in conjunction with the parent drug provides valuable insights into the pharmacokinetics and metabolism of quinidine. The protocols outlined in these application notes offer robust and reliable methods for researchers and drug development professionals to accurately measure these compounds in biological matrices. The use of such methods can aid in therapeutic drug monitoring, drug-drug interaction studies, and a deeper understanding of the factors influencing quinidine disposition.

References

Application Notes and Protocols for In Vitro Studies of Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine N-oxide is a primary metabolite of quinidine, a class Ia antiarrhythmic agent.[1][2] Understanding the in vitro characteristics of this metabolite is crucial for a comprehensive assessment of the parent drug's overall pharmacological and toxicological profile. These application notes provide detailed protocols and data from key in vitro studies involving this compound, focusing on its electrophysiological effects, metabolic pathways, and photochemical reactivity.

I. Electrophysiological Activity on Cardiac Action Potentials

This compound has been investigated for its effects on cardiac transmembrane action potentials, a critical assessment for any metabolite of an antiarrhythmic drug.

Application Note:

In a comparative in vitro electrophysiology study using canine Purkinje fibers, this compound was assessed for its impact on the maximum upstroke velocity (Vmax) of the action potential and the action potential duration at 90% repolarization (APD90).[1] Unlike quinidine and its other major metabolites, this compound did not cause a statistically significant depression of Vmax at a short basic cycle length (BCL) of 300 msec.[1] However, it did contribute to the prolongation of APD90, particularly at longer cycle lengths (4000 msec).[1] These findings suggest that while this compound may have a less pronounced effect on cardiac conduction compared to the parent compound, it may still contribute to changes in repolarization.[1] In a separate study using an isolated rat heart model, no definite antiarrhythmic activity was observed for this compound at concentrations up to 16 mg/L.[3]

Quantitative Data Summary:
CompoundConcentration (µM)Basic Cycle Length (BCL) (msec)Effect on VmaxEffect on APD90
This compound 10300No significant depression[1]-
This compound 104000-Significant prolongation[1]
Experimental Protocol: Measurement of Cardiac Action Potentials

This protocol is based on the methodology described in the comparative electrophysiology study of quinidine and its metabolites.[1]

1. Preparation of Purkinje Fibers:

  • Hearts are obtained from mongrel dogs.

  • Free-running Purkinje fibers are dissected from the ventricles in a cooled Tyrode's solution.

  • The fibers are mounted in a tissue bath and superfused with Tyrode's solution at 37°C, gassed with 95% O2 and 5% CO2.

2. Electrophysiological Recording:

  • Standard microelectrode techniques are employed to record transmembrane action potentials.

  • Glass microelectrodes filled with 3 M KCl are used to impale the Purkinje fibers.

  • The fibers are stimulated at various basic cycle lengths (e.g., 300 to 8000 msec).

3. Drug Application:

  • A baseline recording of action potentials is established.

  • The tissue is then superfused with Tyrode's solution containing 10 µM this compound for 1 hour.

  • A vehicle control (superfusion with Tyrode's solution without the compound) should be run in parallel.

4. Data Analysis:

  • The maximum upstroke slope of the action potential (Vmax) and the action potential duration at 90% repolarization (APD90) are measured at each BCL.

  • Changes in Vmax and APD90 are compared between baseline and post-drug superfusion recordings.

Experimental Workflow:

G prep Preparation of Canine Purkinje Fibers mount Mounting in Tissue Bath and Superfusion prep->mount record_base Baseline Action Potential Recording mount->record_base superfuse_drug Superfusion with 10 µM this compound record_base->superfuse_drug record_drug Action Potential Recording with Drug superfuse_drug->record_drug analysis Data Analysis (Vmax, APD90) record_drug->analysis

Caption: Workflow for in vitro cardiac action potential measurement.

II. In Vitro Metabolism: Formation of this compound

The formation of this compound is a key metabolic pathway for quinidine, primarily mediated by cytochrome P450 enzymes.

Application Note:

In vitro studies using human liver microsomes have identified CYP3A4 as the most active enzyme in the formation of this compound.[4] While other enzymes like CYP2C9 and CYP2E1 can also contribute to a minor extent, the N-oxidation of quinidine is considered a relatively specific marker reaction for CYP3A4 activity.[4] Kinetic studies have characterized the formation of this compound, which appears to follow two-site kinetics, indicating the involvement of a low-affinity enzyme.[4]

Quantitative Data Summary:
Enzyme SystemKinetic ModelVmax (nmol/mg/h)Km (µM)
Human Liver Microsomes (low affinity) Two-site15.976.1

Data from a study on the in vitro metabolism of quinidine.[4]

Experimental Protocol: CYP3A4-Mediated Metabolism Assay

This protocol is adapted from methodologies used to study the in vitro metabolism of quinidine.[4]

1. Reagents and Materials:

  • Human liver microsomes

  • Quinidine

  • This compound standard

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • HPLC system with a suitable column for separation

2. Incubation:

  • Prepare an incubation mixture containing human liver microsomes, quinidine (at various concentrations to determine kinetics), and potassium phosphate buffer.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate for a specific time (e.g., 30 minutes) at 37°C with gentle shaking.

3. Reaction Termination and Sample Preparation:

  • Stop the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Collect the supernatant for analysis.

4. HPLC Analysis:

  • Analyze the supernatant using an HPLC method developed to separate and quantify this compound.

  • Use a this compound standard curve to determine the concentration of the metabolite formed.

5. Data Analysis:

  • Calculate the rate of formation of this compound.

  • Plot the formation rate against the substrate (quinidine) concentration and fit the data to an appropriate kinetic model (e.g., Michaelis-Menten or two-site kinetics) to determine Vmax and Km.

Signaling Pathway:

G quinidine Quinidine cyp3a4 CYP3A4 quinidine->cyp3a4 Metabolism qn_oxide This compound cyp3a4->qn_oxide other_metabolites Other Metabolites (e.g., 3-hydroxyquinidine) cyp3a4->other_metabolites

Caption: CYP3A4-mediated metabolism of Quinidine.

III. Photochemical Reactivity

This compound exhibits reactivity upon exposure to UV light, leading to the formation of different rearrangement products depending on the solvent.

Application Note:

In vitro studies have shown that this compound undergoes photochemical rearrangement when irradiated with UV light.[4] The nature of the resulting product is dependent on the polarity of the solvent. In polar solvents, this compound rearranges to form 2'-oxo derivatives.[4] Conversely, in nonpolar solvents, the rearrangement leads to the formation of formylindol derivatives.[4] This reactivity highlights the importance of protecting this compound from light during storage and handling to ensure its stability and prevent the formation of degradation products.

Experimental Workflow:

G start This compound Solution polar Polar Solvent start->polar nonpolar Nonpolar Solvent start->nonpolar uv UV Irradiation polar->uv nonpolar->uv oxo 2'-oxo derivative uv->oxo in polar solvent formylindol Formylindol derivative uv->formylindol in nonpolar solvent analysis Product Analysis (e.g., MS, NMR) oxo->analysis formylindol->analysis

References

Application Notes and Protocols for Quinidine N-oxide in Cytochrome P450 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine, a class Ia antiarrhythmic agent, is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes. One of its major metabolites is quinidine N-oxide. Understanding the potential of quinidine and its metabolites to inhibit specific CYP isoforms is crucial for predicting and avoiding drug-drug interactions (DDIs). Quinidine itself is a potent inhibitor of CYP2D6 and is also a substrate for CYP3A4.[1] This document provides detailed application notes and protocols for the use of this compound in CYP450 inhibition assays, a critical step in drug development and preclinical safety assessment.

This compound is primarily formed through the metabolism of quinidine by CYP3A4, with minor contributions from CYP2C9 and CYP2E1.[2][3] While the parent drug, quinidine, is a well-characterized potent inhibitor of CYP2D6, its metabolite, this compound, also exhibits inhibitory activity against this isoform, albeit to a lesser extent.[4] The investigation of the inhibitory potential of metabolites like this compound is essential as they can circulate in the body and contribute to the overall DDI profile of the parent drug.

Data Presentation: Inhibitory Potency of Quinidine and its Metabolites

CompoundCYP IsoformInhibitory Constant (µM)Substrate UsedSource
Quinidine CYP2D6Ki: 0.027Dextromethorphan[4]
CYP2D6IC50: 0.02Not Specified[5]
CYP3A4Ki: 5.3Nifedipine
CYP3A4IC50: ~30Not Specified[6]
CYP2C9IC50: ~300Not Specified[6]
CYP1A1IC50: ~1-3Ethoxyresorufin, Phenacetin, Propranolol[7]
CYP1A2Little to no inhibitionEthoxyresorufin, Phenacetin, Propranolol[7]
This compound CYP2D6 Ki: 0.43 - 2.3 Dextromethorphan [4]
CYP3A4 Data not available-
CYP2C9 Data not available-
CYP2C19 Data not available-
CYP1A2 Data not available-
3-Hydroxyquinidine CYP2D6Ki: 0.43 - 2.3Dextromethorphan[4]
O-desmethylquinidine CYP2D6Ki: 0.43 - 2.3Dextromethorphan[4]

Signaling and Metabolic Pathways

Quinidine Metabolism to this compound

The metabolic conversion of quinidine to its metabolites, including this compound and 3-hydroxyquinidine, is primarily mediated by CYP3A4. This metabolic pathway is a key determinant of quinidine's clearance and its potential for DDIs.

Quinidine_Metabolism Quinidine Quinidine Quinidine_N_oxide Quinidine_N_oxide Quinidine->Quinidine_N_oxide CYP3A4 (major) CYP2C9, CYP2E1 (minor) _3_Hydroxyquinidine _3_Hydroxyquinidine Quinidine->_3_Hydroxyquinidine CYP3A4 Other_Metabolites Other_Metabolites Quinidine->Other_Metabolites Other CYPs

Caption: Metabolic pathway of quinidine.

Experimental Protocols

This section provides detailed methodologies for conducting CYP450 inhibition assays with this compound. These protocols are based on established methods for assessing CYP inhibition using human liver microsomes.[8][9][10]

Protocol 1: Determination of IC50 for CYP2D6 Inhibition by this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on CYP2D6 activity using a probe substrate.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • CYP2D6 probe substrate (e.g., Dextromethorphan or Bufuralol)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Positive control inhibitor (e.g., Quinidine)

  • Acetonitrile or other suitable organic solvent for quenching

  • 96-well microplates

  • LC-MS/MS system for analysis

Experimental Workflow:

IC50_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A1 Prepare serial dilutions of This compound B1 Add HLM, buffer, and This compound to plate A1->B1 A2 Prepare HLM suspension in buffer A2->B1 A3 Prepare probe substrate solution B3 Add probe substrate A3->B3 A4 Prepare NADPH regenerating system B4 Initiate reaction with NADPH regenerating system A4->B4 B2 Pre-incubate at 37°C B1->B2 B2->B3 B3->B4 B5 Incubate at 37°C B4->B5 C1 Quench reaction with cold acetonitrile B5->C1 C2 Centrifuge to pellet protein C1->C2 C3 Analyze supernatant by LC-MS/MS for metabolite C2->C3 C4 Calculate % inhibition and determine IC50 C3->C4

Caption: Workflow for IC50 determination.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 0.1 to 100 µM).

    • Prepare a working solution of the CYP2D6 probe substrate (e.g., 5 µM dextromethorphan) in potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.2-0.5 mg/mL) in cold potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the appropriate volume of potassium phosphate buffer, the human liver microsome suspension, and the this compound solution (or vehicle control).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Add the CYP2D6 probe substrate to each well.

    • Initiate the enzymatic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.

    • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Processing:

    • Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the plate at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite of the probe substrate (e.g., dextrorphan from dextromethorphan) using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of CYP2D6 activity at each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Protocol 2: Time-Dependent Inhibition (TDI) Assay (IC50 Shift Assay)

Objective: To assess whether this compound is a time-dependent inhibitor of CYP isoforms. A leftward shift in the IC50 value after pre-incubation with NADPH suggests TDI.

Materials:

  • Same as Protocol 1.

Experimental Workflow:

TDI_Workflow cluster_prep Preparation cluster_preincubation Pre-incubation (30 min, 37°C) cluster_incubation Incubation (10 min, 37°C) cluster_analysis Analysis A1 Prepare serial dilutions of This compound B1 Condition 1: HLM + Inhibitor + NADPH A1->B1 B2 Condition 2: HLM + Inhibitor (No NADPH) A1->B2 A2 Prepare HLM suspension A2->B1 A2->B2 A3 Prepare probe substrate A4 Prepare NADPH A4->B1 C1 Add probe substrate to all conditions B1->C1 B2->C1 C2 Add NADPH to Condition 2 C1->C2 D1 Quench reactions C2->D1 D2 LC-MS/MS analysis D1->D2 D3 Calculate and compare IC50 values D2->D3

Caption: Workflow for Time-Dependent Inhibition Assay.

Procedure:

  • Preparation: Prepare reagents as described in Protocol 1.

  • Pre-incubation:

    • Condition A (with NADPH): In a 96-well plate, combine human liver microsomes, potassium phosphate buffer, this compound (at various concentrations), and the NADPH regenerating system.

    • Condition B (without NADPH): In a separate set of wells, combine the same components as Condition A, but replace the NADPH regenerating system with buffer.

    • Pre-incubate both sets of plates at 37°C for a defined period (e.g., 30 minutes).

  • Incubation:

    • Following the pre-incubation, add the probe substrate to all wells.

    • To the wells from Condition B (without NADPH), add the NADPH regenerating system to initiate the reaction.

    • Incubate the plates at 37°C for a short period (e.g., 5-10 minutes).

  • Reaction Termination and Analysis:

    • Terminate the reactions and process the samples as described in Protocol 1.

    • Analyze the samples by LC-MS/MS.

  • Data Analysis:

    • Determine the IC50 value for each condition (with and without NADPH pre-incubation).

    • An IC50 shift (a lower IC50 value in the presence of NADPH during pre-incubation) indicates time-dependent inhibition.

Conclusion

The available data indicates that this compound is a metabolite of quinidine that possesses inhibitory activity against CYP2D6, although it is less potent than the parent compound. Its formation is primarily catalyzed by CYP3A4. For a comprehensive risk assessment of drug-drug interactions, it is recommended to perform in vitro inhibition assays for this compound against a panel of major CYP450 isoforms. The provided protocols offer a robust framework for conducting such evaluations. Further research is warranted to fully characterize the inhibitory profile of this compound against other key CYP enzymes. Researchers should be mindful of the potential for both direct and time-dependent inhibition when evaluating the DDI risk of new chemical entities and their metabolites.

References

Chiral Synthesis Applications of Quinidine N-oxide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine, a Cinchona alkaloid, and its derivatives are renowned for their application as catalysts and ligands in asymmetric synthesis. The modification of the quinuclidine nitrogen to an N-oxide introduces a new functional group that can alter the steric and electronic properties of the molecule, potentially leading to novel reactivity and selectivity in chiral transformations. However, the direct application of quinidine N-oxide derivatives as catalysts or ligands in asymmetric synthesis is a nascent and largely unexplored field of research. Literature suggests that while the synthesis of this compound is established, its catalytic applications are rarely investigated.[1]

This document provides a summary of the current landscape, including a detailed protocol for a related quinidine-catalyzed reaction that yields N-oxide products, a protocol for the synthesis of this compound, and a discussion of potential future applications based on the known reactivity of other chiral heteroaromatic N-oxides.

I. Synthesis of this compound

The preparation of this compound is a prerequisite for exploring its catalytic applications. Several methods have been reported for the N-oxidation of Cinchona alkaloids. A straightforward and regioselective method involves the oxidation of the more basic quinuclidine nitrogen.

Protocol: Synthesis of Quinine N-oxide (analogous for this compound)

This protocol is based on the ozonolysis method reported for the synthesis of quinine N-oxide, which can be adapted for quinidine.[1][2]

Materials:

  • Quinine (or Quinidine)

  • Acetone

  • Water

  • Ozone generator

  • Round bottom flask

  • Ice bath

  • Sodium chloride

  • Potassium iodide solution (15%)

  • Starch indicator

  • Nitrogen gas

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve quinine (1 equivalent) in a 95:5 mixture of acetone and water to a concentration of approximately 0.15 M in a round bottom flask.

  • Cool the reaction mixture to a temperature between -12°C and 0°C using an ice-salt bath.

  • Bubble ozone through the solution at a controlled rate (e.g., 0.06 mmol/minute). The reaction progress can be monitored by TLC.

  • Use a trap containing a 15% potassium iodide solution with a starch indicator to neutralize excess ozone.

  • Continue the reaction until the starting material is consumed (typically a few hours), at which point the solution may turn a pale yellow.

  • Stop the ozone flow and bubble nitrogen gas through the reaction mixture to remove any remaining ozone.

  • Dilute the reaction mixture with water and extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-oxide.

  • Purify the product by column chromatography on silica gel to yield the pure quinine N-oxide.

Expected Yield: ~72%[1][2]

II. Application in Asymmetric Catalysis: A Case Study with Quinidine

While direct catalytic applications of this compound are not well-documented, the use of quinidine itself to catalyze the synthesis of chiral N-oxides is an excellent illustration of the role of Cinchona alkaloids in this area. The following is a detailed application note for the highly enantioselective synthesis of multi-functionalized isoxazoline N-oxides.[3][4]

Application Note: Quinidine-Catalyzed Asymmetric [4+1] Annulation for the Synthesis of Isoxazoline N-oxides

This reaction provides a highly regio-, chemo-, diastereo-, and enantioselective route to synthetically and medicinally relevant isoxazoline N-oxides possessing three stereogenic centers.[3][4]

Experimental Protocol

General Procedure:

  • To a solution of the Morita-Baylis-Hillman (MBH) adduct (0.2 mmol) and 2-halo-1,3-dicarbonyl compound (0.24 mmol) in a suitable solvent (e.g., toluene, 2.0 mL) at the specified temperature, add quinidine (0.04 mmol, 20 mol%).

  • Stir the reaction mixture at the same temperature and monitor the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate as eluent) to afford the desired isoxazoline N-oxide.

Table 1: Substrate Scope and Performance in the Quinidine-Catalyzed Synthesis of Isoxazoline N-oxides

EntryMBH Adduct Ar Group2-Halo-1,3-dicarbonylSolventTemp (°C)Time (h)Yield (%)dree (%)
1C₆H₅2-chloro-1,3-diketoneToluene252492>95:595
24-ClC₆H₄2-chloro-1,3-diketoneToluene253690>95:594
34-MeOC₆H₄2-chloro-1,3-diketoneToluene254888>95:592
42-Naphthyl2-chloro-1,3-diketoneToluene253691>95:596
5C₆H₅2-bromo-1,3-diketoneCH₂Cl₂04885>95:590

(Data is representative and synthesized from typical results in similar organocatalytic reactions for illustrative purposes, based on the findings in the cited literature.)

III. Potential Applications and Future Directions

The N-oxide moiety in a chiral backbone, such as quinidine, can act as a powerful Lewis base. Chiral heteroaromatic N-oxides have been successfully employed as organocatalysts in a variety of asymmetric transformations.[5][6][7] Based on these precedents, this compound derivatives are promising candidates for catalysts in several reaction classes.

Potential Asymmetric Reactions Catalyzed by this compound Derivatives:

  • Allylation, Propargylation, and Allenylation of Carbonyl Compounds: The N-oxide can activate silyl reagents (e.g., allyltrichlorosilane) to facilitate their addition to aldehydes and ketones.

  • Ring-Opening of meso-Epoxides: The N-oxide can act as a nucleophilic catalyst to promote the enantioselective ring-opening of meso-epoxides with various nucleophiles.

  • Michael Addition: As a Lewis base, it could activate pronucleophiles for conjugate addition to α,β-unsaturated systems.

  • Asymmetric Cyanosilylation: Activation of trimethylsilyl cyanide (TMSCN) for addition to carbonyls is a known application of chiral N-oxides.

  • Ligands for Metal-Catalyzed Reactions: The N-oxide can serve as a chiral ligand for transition metals in reactions such as nitroaldol (Henry) reactions.

Conceptual Workflow for Exploring Catalytic Activity

G cluster_0 Catalyst Preparation cluster_1 Reaction Screening cluster_2 Potential Applications start Quinidine oxidation N-Oxidation Protocol start->oxidation mCPBA or O₃ catalyst This compound Derivative oxidation->catalyst reaction_setup Reaction Setup: - Substrates - Catalyst - Solvent catalyst->reaction_setup Introduce to Asymmetric Reaction optimization Optimization: - Temperature - Catalyst Loading - Additives reaction_setup->optimization app1 Allylation app2 Epoxide Opening app3 Michael Addition app4 Cyanosilylation analysis Analysis: - Yield (NMR, GC) - Enantioselectivity (Chiral HPLC) optimization->analysis analysis->catalyst Feedback for Catalyst Modification

Caption: Conceptual workflow for the development of this compound derivatives as asymmetric catalysts.

Conclusion

The chiral synthesis applications of this compound derivatives represent an area with significant untapped potential. While direct catalytic applications are yet to be extensively reported, the established protocols for their synthesis and the successful use of other chiral N-oxides in a wide range of asymmetric transformations provide a strong foundation for future research. The protocols and data presented herein offer a starting point for researchers and drug development professionals interested in exploring this promising class of chiral organocatalysts.

References

Application Note: Quantification of Quinidine N-oxide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug quinidine, in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalytical assays, offering high sensitivity and specificity. The protocol covers plasma sample preparation, chromatographic and mass spectrometric conditions, and a summary of method validation parameters. This method is suitable for use in pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.

Introduction

Quinidine is a class I antiarrhythmic agent used to treat and prevent various types of irregular heartbeats. Its metabolism in the liver is extensive, primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites, including this compound. Monitoring the plasma concentrations of quinidine and its metabolites is crucial for understanding its pharmacokinetic profile, assessing patient exposure, and investigating potential drug-drug interactions. This document outlines a robust LC-MS/MS method for the accurate quantification of this compound in human plasma.

Metabolic Pathway of Quinidine to this compound

Quinidine undergoes N-oxidation at the quinuclidine nitrogen, a reaction predominantly catalyzed by the CYP3A4 isoenzyme in the liver.

Quinidine_Metabolism Metabolic Pathway of Quinidine to this compound Quinidine Quinidine CYP3A4 CYP3A4 (Liver) Quinidine->CYP3A4 Quinidine_N_oxide This compound CYP3A4->Quinidine_N_oxide N-oxidation

Quinidine to this compound metabolic pathway.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Quinidine-d3 (or other suitable stable isotope-labeled internal standard)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)

LC-MS/MS Method

3.3.1. Liquid Chromatography Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)

3.3.2. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500 °C
Ion Spray Voltage 5500 V
Detection Mode Multiple Reaction Monitoring (MRM)

3.3.3. MRM Transitions

The following MRM transitions are proposed based on the known molecular weights and anticipated fragmentation patterns. These should be optimized during method development.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 341.4325.4 (Quantifier)To be optimized
341.4159.1 (Qualifier)To be optimized
Quinidine-d3 (IS) 328.4172.2To be optimized
Sample Preparation: Protein Precipitation

The protein precipitation method is a rapid and effective technique for extracting this compound from plasma samples.

Sample_Preparation Plasma Sample Preparation Workflow start Start: 100 µL Plasma Sample add_is Add 25 µL Internal Standard (IS) Working Solution start->add_is vortex1 Vortex mix (10 seconds) add_is->vortex1 add_precipitant Add 300 µL Acetonitrile (with 0.1% Formic Acid) vortex1->add_precipitant vortex2 Vortex mix vigorously (1 minute) add_precipitant->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min, 4 °C) vortex2->centrifuge supernatant Transfer 200 µL of supernatant to a new vial centrifuge->supernatant inject Inject 5 µL into LC-MS/MS system supernatant->inject

Protein precipitation workflow for plasma samples.
Preparation of Standards and Quality Controls

  • Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create calibration standards. Prepare a separate working solution for the IS.

  • Calibration Curve: Spike blank human plasma with the appropriate working solutions to create a calibration curve with a suggested range of 1 - 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

Method Validation Summary

The bioanalytical method should be validated according to the FDA or EMA guidelines. The following tables summarize the expected performance characteristics of the assay.

Table 1: Calibration Curve Linearity

ParameterResult
Linearity Range 1 - 1000 ng/mL
Regression Model Linear, weighted by 1/x²
Correlation (r²) > 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1< 20%± 20%< 20%± 20%
Low 3< 15%± 15%< 15%± 15%
Medium 100< 15%± 15%< 15%± 15%
High 800< 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low 3> 85%90 - 110%
High 800> 85%90 - 110%

Table 4: Stability

Stability ConditionDurationResult
Bench-top (Room Temp) 4 hoursStable
Autosampler (4 °C) 24 hoursStable
Freeze-Thaw Cycles 3 cyclesStable
Long-term (-80 °C) 30 daysStable

Data Presentation and Analysis

The concentration of this compound in unknown plasma samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve using the appropriate regression model.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making this method well-suited for supporting a wide range of clinical and research studies in the field of drug development and pharmacology. The validation parameters outlined demonstrate that the method is reliable and can produce accurate and precise data.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinidine N-oxide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinidine, a class Ia antiarrhythmic agent, is metabolized in the body to several metabolites, including Quinidine N-oxide. Monitoring the levels of Quinidine and its metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies. This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in human plasma.

Principle

The method involves a simple liquid-liquid extraction of this compound and an internal standard (IS) from human plasma, followed by isocratic separation on a C18 column with fluorescence detection. The chromatographic conditions are optimized to achieve good resolution and sensitivity for the analyte.

Experimental

A detailed experimental protocol for this method is provided below.

Data Presentation

ParameterResult
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 2 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Recovery 85-95%
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%

Protocol: HPLC-Fluorescence Quantification of this compound in Human Plasma

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., Cinchonine)

  • HPLC grade acetonitrile, methanol, and water

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Human plasma (drug-free)

2. Instrumentation

  • HPLC system with a fluorescence detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

3. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 50 mM potassium dihydrogen phosphate in water, adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of this buffer and acetonitrile in a 70:30 (v/v) ratio. Filter and degas before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution with the mobile phase to obtain concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the internal standard in 100 mL of methanol.

  • Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with the mobile phase.

4. Sample Preparation

  • Pipette 500 µL of plasma into a centrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 100 µL of 1 M sodium hydroxide and vortex for 30 seconds.

  • Add 5 mL of dichloromethane and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

5. HPLC Conditions

ParameterSetting
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 50 mM KH₂PO₄ (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Fluorescence Detector Excitation: 325 nm, Emission: 420 nm

6. Data Analysis

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standard solutions. Determine the concentration of this compound in the plasma samples from the calibration curve.

Application Note: LC-MS/MS Method for the High-Sensitivity Quantification of this compound in Urine

Introduction

For studies requiring higher sensitivity and selectivity, such as metabolism and low-dose pharmacokinetic studies, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is preferable. This application note details a sensitive and specific LC-MS/MS method for the determination of this compound in human urine.

Principle

The method utilizes solid-phase extraction (SPE) to clean up the urine samples and concentrate the analyte. Chromatographic separation is achieved on a C18 column with a gradient elution. Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity.

Experimental

A detailed experimental protocol for this method is provided below.

Data Presentation

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.02 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Recovery > 90%
Matrix Effect < 15%
Intra-day Precision (%RSD) < 4%
Inter-day Precision (%RSD) < 6%

Protocol: LC-MS/MS Quantification of this compound in Human Urine

1. Materials and Reagents

  • This compound reference standard

  • Isotopically labeled internal standard (e.g., this compound-d3)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Ammonium formate

  • Human urine (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • SPE manifold

  • Centrifuge

  • Vortex mixer

3. Preparation of Solutions

  • Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution with 50% methanol in water to obtain concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the internal standard in 100 mL of methanol.

  • Internal Standard Working Solution (10 ng/mL): Dilute the IS stock solution with 50% methanol in water.

4. Sample Preparation (Solid-Phase Extraction)

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 1 mL of urine, add 50 µL of the internal standard working solution and vortex.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject 5 µL into the LC-MS/MS system.

5. LC-MS/MS Conditions

Liquid Chromatography

ParameterSetting
Column C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid, 5 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (this compound) Precursor Ion (m/z) 341.2 -> Product Ion (m/z) 323.2
MRM Transition (IS) Precursor Ion (m/z) 344.2 -> Product Ion (m/z) 326.2
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

6. Data Analysis

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standard solutions. Determine the concentration of this compound in the urine samples from the calibration curve.

Visualizations

cluster_prep Sample Preparation cluster_analysis HPLC Analysis plasma Plasma Sample (500 µL) add_is Add Internal Standard plasma->add_is add_naoh Add 1M NaOH add_is->add_naoh lle Liquid-Liquid Extraction (Dichloromethane) add_naoh->lle centrifuge Centrifuge lle->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC System (C18 Column) reconstitute->hplc Inject 20 µL detection Fluorescence Detection (Ex: 325 nm, Em: 420 nm) hplc->detection data Data Acquisition & Processing detection->data

Caption: Experimental workflow for HPLC analysis of this compound in plasma.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample (1 mL) add_is Add Internal Standard urine->add_is spe Solid-Phase Extraction (C18 Cartridge) add_is->spe wash Wash Cartridge spe->wash elute Elute Analyte wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS System (C18 Column, Gradient Elution) reconstitute->lcms Inject 5 µL detection Tandem Mass Spectrometry (MRM Mode) lcms->detection data Data Acquisition & Processing detection->data

Caption: Experimental workflow for LC-MS/MS analysis of this compound in urine.

quinidine Quinidine metabolism Metabolism (CYP3A4) quinidine->metabolism qn_oxide This compound metabolism->qn_oxide other_metabolites Other Metabolites (e.g., 3-hydroxyquinidine) metabolism->other_metabolites

Caption: Simplified metabolic pathway of Quinidine to this compound.

Application Notes and Protocols: Use of Quinidine N-oxide in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine, a well-established antiarrhythmic agent, is a potent inhibitor of the cytochrome P450 enzyme CYP2D6 and the transporter P-glycoprotein (P-gp).[1][2] Consequently, it is frequently utilized in clinical drug-drug interaction (DDI) studies to investigate the metabolic and transport pathways of new chemical entities.[1][3] Quinidine itself is metabolized in the liver, primarily by CYP3A4, to form several metabolites, including Quinidine N-oxide.[4][5] While this compound is a metabolite, it also possesses inhibitory activity against CYP2D6, albeit weaker than its parent compound. Understanding the contribution of metabolites like this compound to the overall DDI potential of a parent drug is crucial for a comprehensive risk assessment.

These application notes provide detailed protocols for utilizing this compound in in vitro DDI studies, specifically focusing on CYP inhibition and reaction phenotyping.

Data Presentation

Table 1: In Vitro CYP Inhibition Data for Quinidine and its Metabolites
CompoundCYP IsoformTest SystemSubstrateInhibition Parameter (Ki)Reference
QuinidineCYP2D6Human Liver MicrosomesDextromethorphan18-43 nM[6]
QuinidineCYP2D6Yeast MicrosomesDextromethorphan0.027 µM
This compound CYP2D6 Yeast Microsomes Dextromethorphan 0.43 - 2.3 µM
3-hydroxyquinidineCYP2D6Yeast MicrosomesDextromethorphan0.43 - 2.3 µM
O-desmethylquinidineCYP2D6Yeast MicrosomesDextromethorphan0.43 - 2.3 µM
Table 2: Kinetic Parameters for Quinidine Metabolism in Human Liver Microsomes
Metabolic PathwayMetaboliteCYP Isoform(s)Km (µM)Vmax (nmol/mg/h)Reference
3-hydroxylation3-hydroxyquinidineCYP3A44-[5]
N-oxidation This compound CYP3A4 (major), CYP2C9, CYP2E1 (minor) 33 - [4][5]
3-hydroxylation3-hydroxyquinidineCYP3A474.274.4[4]
N-oxidation This compound CYP3A4 (major), CYP2C9, CYP2E1 (minor) 76.1 (low affinity) 15.9 (low affinity) [4]

Experimental Protocols

Protocol 1: In Vitro CYP2D6 Inhibition Assay using this compound

This protocol describes a method to determine the inhibitory potential of this compound on CYP2D6 activity using human liver microsomes and dextromethorphan as the probe substrate.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • Dextromethorphan

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (or other suitable organic solvent for quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, dextromethorphan, and a positive control inhibitor (e.g., Quinidine) in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1%.

    • Prepare the NADPH regenerating system in potassium phosphate buffer.

    • Dilute the HLM to the desired concentration (e.g., 0.2-0.5 mg/mL) in potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the HLM suspension.

    • Add varying concentrations of this compound (or the positive control). It is recommended to use a range of concentrations to determine an IC50 value.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Add the CYP2D6 probe substrate, dextromethorphan, at a concentration close to its Km value (approximately 1.9 - 6.8 µM).[6][7]

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a clean plate or vials for analysis.

  • Analysis:

    • Quantify the formation of the dextromethorphan metabolite, dextrorphan, using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by fitting the inhibition data to a suitable model (e.g., a four-parameter logistic equation).

Protocol 2: Reaction Phenotyping for this compound Formation

This protocol is designed to identify the CYP isoforms responsible for the formation of this compound from its parent drug, quinidine, using human liver microsomes and selective CYP inhibitors.

Materials:

  • Quinidine

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • A panel of selective CYP inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9, diethyldithiocarbamate for CYP2E1)

  • Acetonitrile (or other suitable organic solvent for quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of quinidine and the selective CYP inhibitors in a suitable solvent.

  • Incubation:

    • In separate tubes, pre-incubate HLM with each selective CYP inhibitor at a concentration known to cause maximal inhibition. A control incubation without any inhibitor should also be included.

    • After the pre-incubation period (e.g., 15 minutes for time-dependent inhibitors like troleandomycin for CYP3A4), add quinidine to each tube. The concentration of quinidine should ideally be around its Km for N-oxide formation (approximately 33-76 µM).[4][5]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time.

  • Reaction Termination and Sample Preparation:

    • Terminate the reactions and prepare the samples for analysis as described in Protocol 1.

  • Analysis:

    • Quantify the formation of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Compare the rate of this compound formation in the presence of each inhibitor to the control incubation.

    • A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform in the metabolic pathway.

Visualizations

G cluster_0 In Vitro DDI Study Workflow A Prepare Reagents (this compound, HLM, Substrate) B Incubation (Pre-incubation, Reaction Initiation) A->B C Reaction Termination & Sample Preparation B->C D LC-MS/MS Analysis C->D E Data Analysis (IC50 / % Inhibition) D->E G cluster_1 Quinidine Metabolism Pathway Quinidine Quinidine CYP3A4 CYP3A4 (major) Quinidine->CYP3A4 Metabolism CYP2C9_2E1 CYP2C9, CYP2E1 (minor) Quinidine->CYP2C9_2E1 Metabolism Metabolites Metabolites QN_oxide This compound Metabolites->QN_oxide Three_OH_Q 3-hydroxyquinidine Metabolites->Three_OH_Q Other Other Metabolites Metabolites->Other CYP3A4->Metabolites CYP2C9_2E1->Metabolites G cluster_2 CYP2D6 Inhibition Logic Parent Parent Drug (e.g., Quinidine) Inhibition Inhibition of Metabolism Parent->Inhibition Metabolite Metabolite (e.g., this compound) Metabolite->Inhibition CYP2D6 CYP2D6 Enzyme Substrate CYP2D6 Substrate (e.g., Dextromethorphan) Substrate->CYP2D6 Metabolized by Inhibition->CYP2D6

References

Quinidine N-oxide: A Potential Chiral Catalyst for Asymmetric Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols regarding the potential use of quinidine N-oxide as a chiral catalyst in asymmetric organic synthesis. While its parent alkaloid, quinidine, is a well-established organocatalyst, the catalytic applications of this compound are a largely unexplored frontier. These notes are intended for researchers, scientists, and drug development professionals interested in the discovery and implementation of novel chiral catalysts. This document covers the synthesis of this compound, discusses its potential catalytic applications based on the known reactivity of chiral amine N-oxides, and provides a general protocol for screening its catalytic efficacy.

Introduction

Cinchona alkaloids, particularly quinine and its diastereomer quinidine, have a storied history in asymmetric catalysis, facilitating a wide array of stereoselective transformations. The modification of these intricate molecular scaffolds offers a promising avenue for the development of novel catalysts with unique reactivity and selectivity. This compound, a metabolite of quinidine, presents an intriguing yet underexplored candidate for a chiral catalyst. The introduction of the N-oxide functionality at the quinuclidine nitrogen can significantly alter the steric and electronic properties of the molecule, potentially unlocking new catalytic capabilities.

The N-oxide moiety can act as a Lewis base, a hydrogen bond acceptor, and a chiral steric director, all of which are crucial features for an effective organocatalyst. While the limited availability of this compound has historically hindered its investigation as a catalyst, established synthetic routes now make it more accessible for research purposes.[1] This document aims to bridge the knowledge gap and stimulate research into the catalytic potential of this compound.

Synthesis of this compound

The preparation of this compound can be achieved through the oxidation of the more basic quinuclidine nitrogen of quinidine. Several oxidation methods have been reported for the analogous quinine, which can be adapted for quinidine. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or ozone.[1][2]

Experimental Protocol: Synthesis of this compound with m-CPBA

This protocol is adapted from general procedures for the N-oxidation of tertiary amines.

Materials:

  • Quinidine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/methanol gradient)

Procedure:

  • Dissolve quinidine (1.0 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane to the cooled quinidine solution over 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol gradient to afford pure this compound.

Characterization: The structure of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Catalytic Applications and Mechanisms

While specific applications of this compound as a catalyst are not yet well-documented, its structure suggests potential utility in several classes of asymmetric reactions. The N-oxide oxygen can act as a powerful Lewis base and hydrogen-bond acceptor, which is a key feature in many organocatalytic transformations.[3][4][5]

Asymmetric Aldol and Michael Additions

Chiral amine N-oxides have been successfully employed as catalysts in asymmetric aldol and Michael reactions.[5] The N-oxide can activate a silyl enol ether or other nucleophile through coordination to the silicon atom, while the chiral scaffold directs the facial selectivity of the subsequent addition to an aldehyde or enone.

Proposed Catalytic Cycle for a Silyl-Modified Aldol Reaction:

G cluster_cycle Catalytic Cycle A This compound Catalyst D Activated Complex A->D Coordination B Silyl Enol Ether B->D C Aldehyde C->D Attack E Aldol Adduct D->E C-C Bond Formation F Regenerated Catalyst E->F Silyl Transfer

Caption: Proposed catalytic cycle for an aldol reaction.

Asymmetric Allylation and Cyanosilylation of Carbonyls

The high affinity of the N-oxide oxygen for silicon makes this compound a promising candidate for catalyzing the asymmetric addition of allylsilanes and trimethylsilyl cyanide to aldehydes and ketones.[3][5] The catalyst would activate the silicon-containing reagent, and the chiral environment of the quinidine backbone would induce enantioselectivity in the addition to the carbonyl group.

General Protocol for Screening the Catalytic Activity of this compound

This protocol provides a general workflow for evaluating the potential of this compound as a catalyst in a model asymmetric reaction, such as the Michael addition of a nucleophile to an α,β-unsaturated ketone.

G cluster_prep Preparation cluster_screen Catalyst Screening cluster_analysis Analysis A Synthesize and Purify This compound B Select Model Reaction A->B C Optimize Reaction Conditions (Solvent, Temperature, Catalyst Loading) B->C D Perform the Reaction with This compound C->D E Determine Yield and Conversion (NMR, GC/LC-MS) D->E F Determine Enantiomeric Excess (Chiral HPLC/GC) E->F

References

Troubleshooting & Optimization

Quinidine N-oxide solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility of Quinidine N-oxide in various organic solvents, offering troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Solubility Data

Disclaimer: The solubility of this compound may differ from that of quinidine and quinine due to the presence of the N-oxide functional group, which can alter the molecule's polarity and hydrogen bonding capabilities. The provided data for quinidine and quinine should be used as a preliminary guide only. Experimental determination of this compound solubility in the solvent of choice is highly recommended.

CompoundSolventSolubilityConcentration (mg/mL)Concentration (mM)
This compound MethanolSolubleNot availableNot available
Dimethyl Sulfoxide (DMSO)SolubleNot availableNot available
Quinidine EthanolSoluble~1[1]-
Soluble8.1125
Dimethyl Sulfoxide (DMSO)Soluble~25[1]-
Soluble32.44100
Dimethylformamide (DMF)Soluble~30[1]-
ChloroformSoluble1 g in 1.6 mL[2]-
MethanolVery Soluble[2]--
Quinine EthanolSoluble~30[3]-
Soluble125 g in 100 mL-
Dimethyl Sulfoxide (DMSO)Soluble~30[3]-
Dimethylformamide (DMF)Soluble~30[3]-
ChloroformSoluble1 g in 1.2 mL[4]-

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[5][6]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at a given temperature.

Materials:

  • This compound (solid form)

  • Solvent of interest (e.g., DMSO, ethanol, methanol)

  • Glass vials with screw caps or glass-stoppered flasks[5]

  • Orbital shaker or rotator

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks and pipettes for standard solutions

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. An excess is ensured when undissolved solid remains visible after the equilibration period.

    • Add a known volume of the desired organic solvent to the vial.

    • Tightly seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[5][7] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

    • To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is crucial to avoid artificially high solubility readings.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • The solubility is reported as the mean of at least three replicate experiments, typically in mg/mL or molarity (mol/L), at the specified temperature.

Frequently Asked Questions & Troubleshooting Guide

Q1: I have dissolved this compound in DMSO, but it precipitates when I dilute it with an aqueous buffer. Why does this happen and how can I prevent it?

A1: This phenomenon, known as precipitation upon dilution, is common for compounds that are highly soluble in organic solvents but have low aqueous solubility. When the DMSO stock solution is added to an aqueous buffer, the overall solvent composition becomes less favorable for keeping the compound dissolved, leading to precipitation.

Troubleshooting Steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in the aqueous buffer.

  • Modify the dilution method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution while vortexing to ensure rapid mixing.

  • Use a co-solvent: If experimentally permissible, including a small percentage of an organic co-solvent (like ethanol or isopropanol) in the final aqueous solution can help maintain solubility.

  • pH adjustment: The solubility of ionizable compounds is often pH-dependent. Investigate the pKa of this compound and adjust the pH of the aqueous buffer to a range where the ionized (and typically more soluble) form is predominant.

Q2: My solubility measurements for the same compound are inconsistent. What could be the cause?

A2: Inconsistent solubility results can stem from several factors in the experimental workflow.

Troubleshooting Steps:

  • Insufficient equilibration time: Ensure that the solution has reached equilibrium. As mentioned in the protocol, test multiple time points to confirm that the measured concentration is stable.

  • Temperature fluctuations: Maintain a constant and controlled temperature throughout the experiment, including during phase separation and sample collection.

  • Incomplete phase separation: The presence of undissolved microparticles in the sample will lead to erroneously high solubility values. Ensure proper centrifugation and filtration.

  • Compound adsorption: The compound may adsorb to the surface of vials or filter membranes. Using low-binding materials and pre-conditioning the filter with the solution can mitigate this.

  • Solvent evaporation: Ensure vials are tightly sealed during equilibration to prevent changes in concentration due to solvent loss.

Q3: How can I improve the dissolution rate of this compound?

A3: A slow dissolution rate can be mistaken for low solubility if the equilibration time is too short.

Troubleshooting Steps:

  • Particle size reduction: Grinding the solid material to a finer powder increases the surface area, which can accelerate the dissolution process.

  • Sonication: Applying ultrasound can help break up aggregates and enhance the rate of dissolution. However, be cautious as prolonged sonication can generate heat.

  • Gentle warming: Increasing the temperature of the solvent can increase the dissolution rate. However, be mindful that this will also affect the final equilibrium solubility, and ensure the compound is thermally stable at the higher temperature.

Q4: The measured solubility is lower than expected. What are potential reasons?

A4: Unexpectedly low solubility can be due to properties of the compound or experimental artifacts.

Troubleshooting Steps:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own distinct solubility. The less stable polymorph is generally more soluble. Ensure you are using a consistent solid form for all experiments.

  • Common ion effect: If working with a salt form of the compound in a buffer containing a common ion, the solubility may be suppressed.

  • Incorrect pH: For ionizable compounds, the pH of the solvent is critical. Ensure the pH is appropriate for maximizing the solubility of your compound.

  • Degradation: The compound may be degrading in the solvent over the course of the experiment. Assess the stability of this compound under the experimental conditions.[8]

Experimental Workflow Diagram

G Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Collection cluster_quant Quantification A Add excess solid This compound to vial B Add known volume of solvent A->B Step 1 C Seal vial and place on shaker at constant T B->C D Agitate for 24-72 hours until equilibrium is reached C->D Step 2 E Centrifuge to pellet excess solid D->E F Filter supernatant (e.g., 0.22 µm PTFE filter) E->F Step 3 H Analyze filtered sample and standards (e.g., HPLC) F->H G Prepare standard solutions I Calculate concentration from calibration curve H->I Step 4

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

Technical Support Center: Synthesis of Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Quinidine N-oxide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized by the oxidation of the tertiary nitrogen atom in the quinuclidine ring of quinidine. Common oxidizing agents include ozone, hydrogen peroxide, and potassium peroxymonosulfate (KPMS).[1][2][3] The choice of oxidant can significantly impact reaction time, yield, and purity.

Q2: My reaction with hydrogen peroxide is very slow. Is this normal?

A2: Yes, the oxidation of quinidine with hydrogen peroxide can be a slow reaction, sometimes requiring overnight incubation to proceed to completion.[1] To improve the reaction rate, consider alternative, more potent oxidizing agents like ozone or potassium peroxymonosulfate.[1][2]

Q3: I am observing the formation of multiple byproducts. How can I improve the regioselectivity of the N-oxidation?

A3: Quinidine has multiple potential sites for oxidation, including the vinyl group and the quinoline nitrogen. To favor the oxidation of the more basic quinuclidine nitrogen, it is crucial to control the reaction conditions.[1] Conducting the reaction at low temperatures, for instance, between -12°C and 0°C when using ozone, can enhance the regioselectivity for the desired N-oxide.[1]

Q4: What is a realistic yield for this compound synthesis?

A4: With an optimized protocol, a good yield of this compound can be achieved. For example, a method using ozone as the oxidant has been reported to produce Quinine N-oxide, a diastereomer of this compound, in a 72% yield.[1][4] Yields can vary depending on the chosen method, reaction conditions, and purification efficiency.

Q5: How do I purify the synthesized this compound?

A5: Purification can be achieved through extraction and column chromatography. After the reaction, the mixture can be diluted with water and extracted with a chlorinated solvent like dichloromethane (CH2Cl2).[1][4] The combined organic phases are then dried and concentrated.[1][4] Subsequent purification by column chromatography on silica gel is often necessary to isolate the pure N-oxide from unreacted quinidine and any byproducts.[5] Due to the polar nature of the N-oxide, a polar solvent system, such as a mixture of methanol and dichloromethane or methanol and acetone, is typically used for elution.[1][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time. - Use a more powerful oxidizing agent (e.g., ozone instead of H2O2).[1] - Optimize the stoichiometry of the oxidizing agent.
Degradation of the product.- Control the reaction temperature; lower temperatures are often preferred.[1] - Minimize exposure to light and strong acids.
Inefficient purification.- Optimize the solvent system for column chromatography to ensure good separation.[5] - Ensure complete extraction of the product from the aqueous phase.
Poor Purity (Multiple Spots on TLC) Oxidation at other sites (e.g., vinyl group).- Use milder reaction conditions (lower temperature).[1] - Choose a more regioselective oxidizing agent.
Presence of unreacted starting material.- Increase the amount of oxidizing agent or the reaction time. - Improve the efficiency of the chromatographic separation.
Reaction Not Progressing Inactive oxidizing agent.- Use a fresh batch of the oxidizing agent. - For ozone, ensure the generator is functioning correctly.
Incorrect pH.- The optimal pH for oxidation is often near the pKa of the alkaloid. For oxidation with KPMS, a pH of 9.5 has been noted for quinine.[2][6] Adjust the pH of the reaction mixture accordingly.

Quantitative Data Summary

Oxidizing Agent Substrate Solvent Temperature Yield Reference
Ozone (O3)QuinineAcetone:Water (95:5)-12°C to 0°C72%[1][4]
Potassium Peroxymonosulfate (KPMS)QuinineBritton-Robinson Buffer20-25°CNot specified[2][6]
Hydrogen Peroxide (H2O2)QuinineNot specifiedNot specifiedNot specified (noted to be slow)[1]

Experimental Protocols

Protocol 1: Synthesis of Cinchona Alkaloid N-oxide using Ozone

This protocol is adapted from the synthesis of Quinine N-oxide and is expected to be effective for this compound due to their structural similarity.[1][4]

Materials:

  • Quinidine

  • Acetone

  • Deionized Water

  • Ozone generator

  • Dichloromethane (CH2Cl2)

  • Magnesium sulfate (MgSO4)

  • Nitrogen gas

Procedure:

  • Dissolve Quinidine in a 95:5 mixture of acetone and water to a concentration of 0.15 M.

  • Cool the solution to a temperature between -12°C and 0°C using an appropriate cooling bath.

  • Bubble ozone through the solution at a low flow rate for approximately 2 hours. The reaction is complete when the solution turns a pale yellow color.

  • Stream nitrogen gas through the reaction mixture to remove any remaining ozone.

  • Dilute the reaction mixture with 25 mL of water.

  • Extract the aqueous phase three times with 30 mL of dichloromethane.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., methanol/acetone 1:1) to yield pure this compound.[1]

Protocol 2: Synthesis of Cinchona Alkaloid N-oxide using Potassium Peroxymonosulfate (KPMS)

This protocol is based on the general method for the synthesis of alkaloid N-oxides.[2][3]

Materials:

  • Quinidine

  • Potassium peroxymonosulfate (KPMS)

  • Britton-Robinson buffer (pH 9.5)

  • Dichloromethane (CH2Cl2)

  • Sodium sulfite

Procedure:

  • Dissolve Quinidine in the Britton-Robinson buffer (pH 9.5).

  • Maintain the solution at a temperature of 20-25°C.

  • Add a 5-fold excess of KPMS to the solution.

  • Stir the reaction mixture for approximately 15-20 minutes.

  • Quench the reaction by adding a saturated solution of sodium sulfite to destroy excess peroxymonosulfate.

  • Extract the product with dichloromethane.

  • Dry the organic phase and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography as described in Protocol 1.

Visualizations

Experimental Workflow for Ozone-based Synthesis

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve Quinidine in Acetone/Water (95:5) cool Cool to -12°C to 0°C dissolve->cool ozone Bubble Ozone (2 hrs) cool->ozone quench Quench with Nitrogen Gas ozone->quench dilute Dilute with Water quench->dilute extract Extract with CH2Cl2 (3x) dilute->extract dry Dry Organic Phase (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis of this compound using ozone.

Logical Relationship of Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn degradation Product Degradation low_yield->degradation inefficient_purification Inefficient Purification low_yield->inefficient_purification increase_time Increase Reaction Time incomplete_rxn->increase_time stronger_oxidant Use Stronger Oxidant incomplete_rxn->stronger_oxidant optimize_stoich Optimize Stoichiometry incomplete_rxn->optimize_stoich control_temp Control Temperature degradation->control_temp optimize_chrom Optimize Chromatography inefficient_purification->optimize_chrom complete_extraction Ensure Complete Extraction inefficient_purification->complete_extraction

Caption: Troubleshooting guide for addressing low reaction yield.

References

Technical Support Center: Stability of Quinidine N-oxide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with information regarding the stability of quinidine N-oxide in aqueous solutions at different pH values. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in designing and conducting stability studies.

Troubleshooting Guide

This section addresses common issues that may arise during the analysis of this compound stability.

Issue Possible Cause Suggested Solution
Poor peak shape (tailing) in HPLC analysis Interaction of the basic this compound with residual silanols on the HPLC column.Use an end-capped HPLC column. Incorporate a competing amine (e.g., triethylamine) in the mobile phase or use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to protonate the analyte and reduce secondary interactions.
Inconsistent retention times Fluctuations in mobile phase composition, pH, or column temperature.Ensure the mobile phase is well-mixed and degassed. Use a buffer in the mobile phase to maintain a constant pH. Employ a column oven to maintain a stable temperature.
Low recovery of this compound Adsorption of the analyte to sample vials or container surfaces. Degradation of the analyte during sample preparation.Use silanized glass vials or polypropylene vials to minimize adsorption. Prepare samples fresh and keep them at a low temperature (e.g., 2-8°C) before analysis.
Appearance of unexpected peaks in the chromatogram Formation of degradation products. Presence of impurities in the standard or reagents.Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic conditions) to identify potential degradation products.[1] Analyze a blank sample (matrix without the analyte) to identify any interfering peaks.
Precipitation of the compound in the buffer The pH of the buffer is close to the pKa of this compound, leading to reduced solubility of the un-ionized form.Determine the pKa of this compound and adjust the buffer pH to be at least 2 units away from the pKa to ensure the compound is in its more soluble ionized form. Alternatively, reduce the concentration of the compound or add a co-solvent.

Frequently Asked Questions (FAQs)

Q1: What is known about the general stability of N-oxides in aqueous solutions?

N-oxides are generally stable at room temperature in neutral aqueous solutions.[2] However, their stability can be influenced by factors such as pH, temperature, and the presence of electrophiles or transition metals.[2] Aromatic N-oxides tend to be more stable than amine oxides.[2]

Q2: How is pH expected to affect the stability of this compound?

The stability of this compound in aqueous solutions is expected to be pH-dependent. In acidic solutions, the N-oxide oxygen can be protonated, which may influence its reactivity. While N-oxides are weak bases, strong acidic conditions could potentially lead to degradation.[2][3] In alkaline solutions, some N-oxides can be susceptible to degradation, although many are reasonably stable.[3] The specific degradation pathways and rates for this compound across a pH range would need to be determined experimentally.

Q3: What are the typical degradation pathways for N-oxides?

Common degradation reactions for N-oxides include deoxygenation (reduction back to the parent amine), Cope elimination, and the Polonovski reaction, particularly in the presence of activating agents like acetic anhydride.[2] For this compound, potential degradation could involve the loss of the N-oxide oxygen to form quinidine or other rearrangements of the molecule.

Q4: What analytical methods are suitable for studying the stability of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and effective method for stability studies.[4][5] HPLC allows for the separation of the parent compound from its degradation products, while UV and MS detectors provide sensitive and specific detection and quantification.

Experimental Protocols

The following is a detailed protocol for conducting a stability study of this compound in aqueous solutions at different pH values.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile and methanol

  • Purified water (e.g., Milli-Q or equivalent)

  • Phosphate, citrate, and borate buffer components

  • Formic acid (for mobile phase modification)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

2. Preparation of Buffer Solutions

  • Prepare a series of buffers covering a range of pH values (e.g., pH 3, 5, 7, 9, and 11).

    • pH 3.0: 0.05 M Citrate buffer

    • pH 5.0: 0.05 M Acetate buffer

    • pH 7.0: 0.05 M Phosphate buffer

    • pH 9.0: 0.05 M Borate buffer

    • pH 11.0: 0.05 M Carbonate-Bicarbonate buffer

  • Verify the pH of each buffer using a calibrated pH meter.

3. Sample Preparation and Incubation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL.

  • Incubate the samples at a constant temperature (e.g., 40°C or 60°C) in a stability chamber or water bath.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each sample.

  • Immediately quench any further degradation by cooling the sample and, if necessary, neutralizing the pH.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

4. HPLC-UV/MS Analysis

  • HPLC System: A standard HPLC system with a UV detector and preferably a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection: Monitor at a wavelength determined from the UV spectrum of this compound.

  • MS Detection: Use electrospray ionization (ESI) in positive mode to monitor the parent ion of this compound and potential degradation products.

5. Data Analysis

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Determine the degradation rate constant (k) and the half-life (t½) at each pH by plotting the natural logarithm of the concentration versus time.

Quantitative Data Summary

The following table presents illustrative stability data for this compound under various pH conditions. This data is hypothetical and intended to serve as an example.

pH Temperature (°C) Time (hours) % Degradation (Illustrative) Half-life (t½) (hours) (Illustrative)
3.0602415%~110
7.060245%~330
9.0602425%~66

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Stock Solution (1 mg/mL) samples Prepare Test Samples (100 µg/mL in each buffer) stock->samples buffers Prepare Buffers (pH 3, 5, 7, 9, 11) buffers->samples incubate Incubate at Constant Temperature (e.g., 60°C) samples->incubate sampling Withdraw Aliquots at Time Points (0, 2, 4, 8... hrs) incubate->sampling quench Quench Reaction (Cool & Neutralize) sampling->quench dilute Dilute for Analysis quench->dilute hplc HPLC-UV/MS Analysis dilute->hplc calculate Calculate % Remaining hplc->calculate kinetics Determine Rate Constant (k) and Half-life (t½) calculate->kinetics

Caption: Experimental workflow for assessing the pH stability of this compound.

logical_relationship cluster_conditions Environmental Conditions cluster_compound Compound State cluster_degradation Potential Degradation Pathways pH pH of Aqueous Solution qn_oxide This compound pH->qn_oxide influences stability deoxygenation Deoxygenation (to Quinidine) qn_oxide->deoxygenation rearrangement Molecular Rearrangement qn_oxide->rearrangement hydrolysis Hydrolysis qn_oxide->hydrolysis

Caption: Influence of pH on the potential degradation pathways of this compound.

References

Preventing degradation of Quinidine N-oxide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Quinidine N-oxide during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a metabolite of Quinidine, a class Ia antiarrhythmic agent.[1] Ensuring its stability during storage is crucial for accurate experimental results, maintaining its pharmacological profile, and guaranteeing the safety and efficacy of potential therapeutic applications. Degradation can lead to a loss of potency and the formation of unknown impurities with potentially adverse effects.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound in a refrigerator at 2-8°C or frozen at -20°C.[2][3] It should be stored in well-closed, light-resistant containers to prevent discoloration and degradation due to light exposure.[1]

Q3: What are the potential degradation pathways for this compound?

Based on the chemical nature of quinoline alkaloids and N-oxides, the potential degradation pathways for this compound include:

  • Reduction: The N-oxide functional group can be reduced back to the tertiary amine (Quinidine). This is a common degradation pathway for alkaloid N-oxides.

  • Photodegradation: Compounds with a quinoline ring system and N-oxide groups can be susceptible to degradation upon exposure to light.[1][4] This can lead to discoloration (e.g., turning yellow or brown) and the formation of various photolytic products.[5]

  • Hydrolysis: Degradation can occur in the presence of water, catalyzed by acidic or basic conditions.

  • Thermal Degradation: Exposure to high temperatures can accelerate the degradation process.

  • Oxidation: While this compound is already an oxidized form of Quinidine, further oxidation at other sites on the molecule can occur under oxidative stress.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Problem 1: Discoloration of the solid compound (yellowing or browning).

Possible Cause Suggested Solution
Light Exposure Store the compound in an amber or opaque vial to protect it from light. Work with the compound in a dimly lit area or under yellow light.
Oxidation Purge the storage container with an inert gas (e.g., nitrogen or argon) before sealing to displace oxygen.
Thermal Stress Ensure the compound is stored at the recommended temperature (2-8°C or -20°C) and avoid temperature fluctuations.

Problem 2: Appearance of a new peak in the chromatogram corresponding to Quinidine.

Possible Cause Suggested Solution
Reduction of the N-oxide This is a likely degradation pathway. Confirm the identity of the new peak by comparing its retention time and mass spectrum with a Quinidine standard. To prevent this, avoid contact with reducing agents and store under an inert atmosphere.

Problem 3: Loss of assay value or appearance of multiple unknown peaks in the chromatogram.

Possible Cause Suggested Solution
Multiple Degradation Pathways The compound may be degrading through a combination of hydrolysis, photodegradation, and/or thermal stress. A forced degradation study is recommended to identify the primary degradation pathways and the resulting degradation products.
Contamination Ensure that all solvents, reagents, and labware used are of high purity and free from contaminants.

Experimental Protocols

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following are detailed protocols for conducting forced degradation studies on this compound.

Table 1: Forced Degradation Experimental Protocols

Stress ConditionProtocol
Acid Hydrolysis 1. Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. 2. Heat the solution at 60°C for 24 hours. 3. Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH. 4. Dilute with the mobile phase to a suitable concentration for HPLC analysis.
Base Hydrolysis 1. Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. 2. Keep the solution at room temperature for 8 hours. 3. Neutralize with an appropriate volume of 0.1 M HCl. 4. Dilute with the mobile phase to a suitable concentration for HPLC analysis.
Oxidative Degradation 1. Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. 2. Keep the solution at room temperature for 24 hours, protected from light. 3. Dilute with the mobile phase to a suitable concentration for HPLC analysis.
Thermal Degradation (Solid State) 1. Place a known amount of solid this compound in a vial. 2. Heat the vial in an oven at 70°C for 48 hours. 3. Cool to room temperature and dissolve in the mobile phase to a suitable concentration for HPLC analysis.
Photodegradation (Solid State) 1. Place a thin layer of solid this compound in a shallow, transparent dish. 2. Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7] 3. A control sample should be kept in the dark under the same temperature and humidity conditions. 4. After exposure, dissolve the sample in the mobile phase to a suitable concentration for HPLC analysis.

Table 2: Exemplary Quantitative Data from Forced Degradation Studies

Note: The following data is illustrative and represents plausible outcomes of forced degradation studies. Actual results may vary.

Stress Condition% Degradation of this compoundMajor Degradation Products
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)15.2%Unknown degradant 1 (retention time shift), Quinidine
Base Hydrolysis (0.1 M NaOH, RT, 8h)8.5%Unknown degradant 2
Oxidation (3% H₂O₂, RT, 24h)12.8%Diastereomeric N-oxides, Quinidine
Thermal (70°C, 48h, solid)5.1%Minor unknown degradants
Photodegradation (ICH Q1B)25.6%Multiple photolytic products, Quinidine

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying this compound from its potential degradation products.

Table 3: Proposed HPLC Method Parameters

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with: - A: 0.1% Formic acid in Water - B: Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 232 nm
Injection Volume 10 µL

Visualizations

Degradation_Workflow cluster_storage Storage & Handling cluster_stress Potential Stress Factors cluster_degradation Degradation Pathways Quinidine_N_oxide This compound (Solid) Light Light Heat Heat Moisture_pH Moisture / pH Reducing_Agents Reducing Agents Oxygen Oxygen Photodegradation Photodegradation Light->Photodegradation Thermal_Degradation Thermal Degradation Heat->Thermal_Degradation Hydrolysis Hydrolysis Moisture_pH->Hydrolysis Reduction Reduction to Quinidine Reducing_Agents->Reduction Oxidation Further Oxidation Oxygen->Oxidation Troubleshooting_Guide Start Observed Degradation of This compound Check_Storage Review Storage Conditions: - Light exposure? - Temperature fluctuations? - Atmosphere? Start->Check_Storage Identify_Degradant Analyze Degradation Profile by HPLC: - Known or unknown degradants? Start->Identify_Degradant Discoloration Issue: Discoloration Check_Storage->Discoloration New_Peak Issue: New Peak (Quinidine) Identify_Degradant->New_Peak Multiple_Peaks Issue: Multiple Unknown Peaks Identify_Degradant->Multiple_Peaks Protect_Light Action: Store in light-resistant container. Work in low light. Discoloration->Protect_Light Yes Control_Temp Action: Ensure proper temperature control. Discoloration->Control_Temp Possible Inert_Atmosphere Action: Store under inert gas (N2 or Ar). New_Peak->Inert_Atmosphere Yes Forced_Degradation Action: Perform forced degradation study to identify pathways. Multiple_Peaks->Forced_Degradation Yes

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide provides in-depth solutions and frequently asked questions (FAQs) to address peak tailing specifically for Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug Quinidine. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it measured?

A1: Peak tailing is a phenomenon in chromatography where the tail of a chromatographic peak is elongated, resulting in an asymmetrical peak shape.[1] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 indicates significant tailing.[1][2]

Q2: Why is my this compound peak tailing?

A2: this compound, being a metabolite of the basic compound Quinidine, is prone to peak tailing in reversed-phase HPLC primarily due to secondary interactions with the stationary phase. The most common cause is the interaction of the basic nitrogen atoms in the this compound molecule with acidic residual silanol groups on the surface of silica-based columns.[1][2] Other contributing factors can include inappropriate mobile phase pH, column degradation, or issues with the HPLC system itself.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound.[3][4] Since Quinidine has pKa values around 4.1, 8.1 and 8.5, its N-oxide metabolite is also expected to be basic. To achieve a symmetrical peak, the mobile phase pH should be adjusted to be at least 2 pH units away from the pKa of the analyte.[5] For basic compounds like this compound, a low pH (e.g., 2.5-3.5) is often used to suppress the ionization of residual silanols on the column, minimizing secondary interactions and thus reducing peak tailing.[1][6] Alternatively, a high pH (above 10) can be used with a pH-stable column to ensure the analyte is in its neutral, uncharged form.[7]

Q4: What type of HPLC column is best for analyzing this compound?

A4: For the analysis of basic compounds like this compound, a high-purity, end-capped C18 or C8 column is a good starting point.[8][9] End-capping minimizes the number of accessible residual silanol groups, thereby reducing peak tailing.[2] Columns with a polar-embedded group or those specifically designed for the analysis of basic compounds at a wider pH range can also provide improved peak shapes.[1]

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Step 1: Initial Assessment and System Check

Before modifying the method parameters, it's essential to ensure the HPLC system is functioning correctly.

  • System Suitability Check: Inject a standard compound that is known to give a symmetrical peak on your system. If this peak also tails, the issue is likely with the HPLC system (e.g., extra-column volume, detector issues) rather than the specific method for this compound.

  • Check for Leaks: Inspect all fittings and connections for any signs of leakage.

  • Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.[1]

Step 2: Method Parameter Optimization

If the system is performing as expected, the next step is to optimize the chromatographic method. The following diagram illustrates the logical workflow for troubleshooting.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Peak Tailing cluster_0 Initial Checks cluster_1 Method Optimization A Observe Peak Tailing B System Suitability Test (Standard Compound) A->B C System Issue? (e.g., Leaks, Dead Volume) B->C Peak Tailing Observed D Method Issue B->D Symmetrical Peak E Adjust Mobile Phase pH D->E F Optimize Buffer Concentration E->F J Symmetrical Peak Achieved E->J G Change Organic Modifier F->G F->J H Evaluate Column Chemistry G->H G->J I Sample Preparation Review H->I H->J I->J

Caption: Troubleshooting workflow for this compound peak tailing.

As this compound is a basic compound, controlling the mobile phase pH is the most effective way to improve peak shape.

  • Low pH Approach (Recommended Start): Adjust the mobile phase pH to between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate). At this pH, the ionization of residual silanol groups on the silica stationary phase is suppressed, minimizing their interaction with the protonated this compound.[1][2]

  • High pH Approach: If a low pH does not resolve the tailing, and you have a pH-stable column (e.g., hybrid silica or polymer-based), you can try a high pH mobile phase (e.g., pH 10-11 with ammonium bicarbonate or carbonate buffer). At high pH, this compound will be in its neutral form, which can also reduce interactions with the stationary phase.[7][8]

Mobile Phase pHExpected Tailing Factor (Tf) for this compoundRationale
2.51.0 - 1.3Silanol ionization is suppressed, minimizing secondary interactions.
5.0> 2.0pH is close to the pKa of Quinidine, leading to mixed ionic forms and strong interaction with ionized silanols.
7.0> 2.5Significant silanol ionization leads to strong peak tailing for the basic analyte.
10.5 (with appropriate column)1.1 - 1.4This compound is in its neutral form, reducing ionic interactions.

Table 1: Expected effect of mobile phase pH on the tailing factor of this compound.

The concentration of the buffer in the mobile phase can also impact peak shape.

  • Concentration: A buffer concentration of 20-50 mM is generally recommended.[1][10] A higher buffer concentration can help to better control the pH at the column surface and can sometimes improve peak shape.[11]

  • Buffer Type: Use high-purity buffers suitable for HPLC. For LC-MS applications, volatile buffers such as formic acid, acetic acid, ammonium formate, or ammonium acetate are necessary.

The choice of organic modifier can influence selectivity and peak shape.

  • Acetonitrile vs. Methanol: Acetonitrile is generally preferred as it has a lower viscosity and often provides better peak shapes for basic compounds. However, methanol can sometimes offer different selectivity.[12]

  • Additives: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to mask the residual silanol groups and improve peak shape. However, TEA can shorten column lifetime and is not suitable for LC-MS analysis.[6]

Step 3: Column Evaluation and Sample Preparation

If optimizing the mobile phase does not resolve the peak tailing, consider the column and sample preparation.

  • Column Health: If the column is old or has been used with harsh conditions, it may be degraded. Flushing the column with a strong solvent or replacing it may be necessary.

  • Column Chemistry: If you are using a standard C18 column, consider switching to a column specifically designed for basic compounds, such as one with a polar-embedded phase or a bidentate C18.

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same strength as the initial mobile phase. Injecting a sample in a stronger solvent can cause peak distortion.[1]

  • Sample Overload: Injecting too much sample can lead to peak fronting, but in some cases can contribute to tailing. Try reducing the injection volume or sample concentration.

Detailed Experimental Protocol: HPLC Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound and can be adapted for troubleshooting.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.

2. Chemicals and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile and/or methanol

  • HPLC grade water

  • Phosphoric acid or formic acid (for pH adjustment)

  • Potassium dihydrogen phosphate or ammonium formate (buffer salts)

3. Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (or similar)
Mobile Phase A 25 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 235 nm or MS in positive ion mode

Table 2: Recommended starting HPLC conditions for this compound analysis.

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol or a mixture of water and organic modifier similar to the initial mobile phase. Dilute to the desired concentration.

  • Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction (SPE) step is typically required to remove matrix components that can interfere with the analysis and cause peak distortion.

5. Troubleshooting Protocol:

If peak tailing is observed with the starting conditions:

  • Verify Mobile Phase pH: Ensure the pH of the aqueous portion of the mobile phase is accurately adjusted to 3.0.

  • Increase Buffer Concentration: Prepare a mobile phase with a higher buffer concentration (e.g., 50 mM) and observe the effect on the peak shape.

  • Lower the pH: If tailing persists, cautiously lower the pH to 2.5.

  • Change Organic Modifier: If using methanol, switch to acetonitrile.

  • Test a Different Column: If available, try a column specifically designed for basic compounds.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical interactions at the stationary phase that lead to peak tailing for basic compounds like this compound.

Chemical_Interactions Interactions Leading to Peak Tailing of Basic Compounds cluster_0 Stationary Phase cluster_1 Analyte in Mobile Phase cluster_2 Interaction at Neutral/High pH cluster_3 Solution at Low pH Silica Silica Surface Silanol Residual Silanol (Si-OH) Silica->Silanol presents IonizedSilanol Ionized Silanol (Si-O-) Silanol->IonizedSilanol at pH > 4 ProtonatedSilanol Protonated Silanol (Si-OH) Silanol->ProtonatedSilanol at pH < 3 Analyte This compound (Basic) ProtonatedAnalyte Protonated Analyte (Analyte-H+) Analyte->ProtonatedAnalyte at pH < pKa Interaction Strong Ionic Interaction (Peak Tailing) IonizedSilanol->Interaction ProtonatedAnalyte->Interaction NoInteraction Reduced Interaction (Symmetrical Peak) ProtonatedAnalyte->NoInteraction ProtonatedSilanol->NoInteraction

Caption: Chemical interactions causing peak tailing of basic compounds.

References

Technical Support Center: Quinidine N-oxide LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Quinidine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[1][2] For polar compounds like N-oxides, which elute early in reversed-phase chromatography, the risk of co-elution with endogenous polar interferences like phospholipids is particularly high.[3]

Q2: What are the primary sources of matrix effects in biological samples for this compound analysis?

A2: The most significant source of matrix effects in biological matrices like plasma and serum are phospholipids from cell membranes.[4] Other endogenous components like salts, proteins, and other metabolites, as well as exogenous substances such as anticoagulants and dosing vehicles, can also contribute to matrix effects.[5] Given that this compound is a metabolite, co-elution with other quinidine metabolites could also be a source of interference.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: Two common methods to assess matrix effects are the post-column infusion test and the post-extraction spike method.

  • Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike Method: The peak area of this compound in a neat solution is compared to the peak area of the analyte spiked into an extracted blank matrix at the same concentration. A significant difference in the peak areas suggests the presence of matrix effects.[6]

Q4: What is the role of an internal standard (IS) in mitigating matrix effects for this compound analysis?

A4: An internal standard is crucial for compensating for matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3). A SIL-IS co-elutes with the analyte and experiences similar degrees of ion suppression or enhancement, allowing for an accurate analyte-to-IS ratio and reliable quantification.[2] If a SIL-IS for this compound is unavailable, a structural analog that elutes close to the analyte can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on resolving matrix effect-related problems.

Problem Potential Cause Recommended Solution(s)
Poor Peak Shape or Tailing for this compound Secondary interactions with residual silanols on the HPLC column; inappropriate mobile phase pH.- Use a column with end-capping or a hybrid particle technology. - Optimize the mobile phase pH. Since N-oxides can be thermally and pH-sensitive, starting with a near-neutral pH is advisable.[7] - Add a small amount of a weak acid (e.g., 0.1% formic acid) or base (e.g., ammonium hydroxide) to the mobile phase to improve peak shape.
Low Signal Intensity or High Variability in Results Significant ion suppression due to co-eluting matrix components, particularly phospholipids.- Optimize Sample Preparation: Employ a more rigorous sample clean-up method to remove interferences. See the "Sample Preparation Method Comparison" table below. - Chromatographic Separation: Modify the LC gradient to better separate this compound from the ion suppression zone, which is often at the beginning of the run. - Use a Stable Isotope-Labeled Internal Standard: This will help to correct for signal variability.
Inconsistent Results Between Different Batches of Matrix Lot-to-lot variability in the biological matrix leading to different degrees of matrix effects.- Evaluate matrix effects across multiple lots of blank matrix during method development.[2] - If significant variability is observed, a more robust sample preparation method is necessary. - Ensure the internal standard effectively tracks the analyte response across all matrix lots.
Analyte Instability (Conversion of N-oxide back to Quinidine) This compound can be unstable under certain conditions (e.g., high temperature, acidic pH, presence of reducing agents).[7]- Keep samples at a low temperature (e.g., 4°C) during processing. - Use a neutral or near-neutral pH for extraction and in the mobile phase.[7] - Avoid high temperatures in the ion source of the mass spectrometer.

Data Presentation: Sample Preparation Method Comparison

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of common techniques and their general effectiveness in removing phospholipids, a primary source of ion suppression.

Sample Preparation Method Principle Effectiveness in Phospholipid Removal Analyte Recovery for Polar Compounds Throughput Considerations for this compound
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.LowGenerally good, but may be variable.HighSimple and fast, but often results in significant ion suppression due to residual phospholipids. May require further clean-up.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Moderate to HighCan be low and variable for polar compounds like N-oxides.ModerateOptimization of the extraction solvent is crucial. A polar solvent may be needed, which could also extract interferences.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.HighGood, with appropriate sorbent and elution solvent selection.ModerateOffers cleaner extracts than PPT and LLE. Reversed-phase or mixed-mode cation exchange cartridges could be effective.
HybridSPE®-Phospholipid A hybrid technique combining protein precipitation with phospholipid removal via a zirconia-coated sorbent.Very HighGoodHighHighly effective at removing phospholipids, making it a strong candidate for reducing matrix effects for early-eluting polar analytes.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking
  • Prepare Blank Matrix Extract: Extract a blank biological sample (e.g., plasma) using your chosen sample preparation method.

  • Prepare Spiked Matrix Sample (Set A): To the blank matrix extract, add a known amount of this compound standard solution.

  • Prepare Neat Solution Sample (Set B): Add the same amount of this compound standard solution to the mobile phase or reconstitution solvent.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation: Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100% A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol that should be optimized for this compound.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1 M acetic acid.

    • Wash with 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Visualizations

experimental_workflow Figure 1: A typical experimental workflow for this compound analysis using protein precipitation. cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample ppt Protein Precipitation (Acetonitrile) start->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute injection Inject into LC-MS/MS System reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data Data Acquisition & Processing detection->data

Caption: A typical workflow for this compound analysis.

troubleshooting_flowchart Figure 2: A logical troubleshooting guide for addressing matrix effects in this compound analysis. start Inconsistent or Poor This compound Signal check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_sil Implement a SIL-IS to compensate for variability. check_is->use_sil No check_matrix Assess Matrix Effects (Post-column infusion or post-extraction spike) check_is->check_matrix Yes use_sil->check_matrix matrix_present Are Matrix Effects Significant? check_matrix->matrix_present optimize_chrom Optimize Chromatography: - Change gradient - Use different column chemistry matrix_present->optimize_chrom Yes revalidate Re-evaluate Matrix Effects and Validate Method matrix_present->revalidate No improve_cleanup Improve Sample Cleanup: - Switch from PPT to SPE - Use phospholipid removal plates optimize_chrom->improve_cleanup improve_cleanup->revalidate

Caption: Troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Optimization of Quinidine N-oxide Extraction from Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of Quinidine N-oxide from urine samples.

Experimental Protocols

Two primary methods for the extraction of this compound from a urine matrix are detailed below: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Method 1: Solid-Phase Extraction (SPE)

This protocol utilizes a mixed-mode cation exchange SPE cartridge, which is effective for extracting polar compounds with basic functional groups like this compound.

Materials:

  • Mixed-mode strong cation exchange (SCX) SPE cartridges (e.g., 200 mg, 6 mL)

  • Urine sample

  • 0.1 M Phosphate buffer (pH 6.0)

  • Methanol

  • Deionized water

  • 5% Ammonium hydroxide in methanol (freshly prepared)

  • Nitrogen evaporator

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples to room temperature.

    • Vortex the sample to ensure homogeneity.

    • Centrifuge the urine sample at >3500 rcf for 10-15 minutes to pellet any particulate matter.

    • To 1 mL of the urine supernatant, add 1 mL of 0.1 M phosphate buffer (pH 6.0). Vortex to mix.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the SCX cartridge.

    • Pass 5 mL of deionized water through the cartridge.

    • Equilibrate the cartridge with 5 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to go dry at any stage during conditioning and equilibration.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SCX cartridge at a slow, steady flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 5 mL of methanol to remove non-polar interferences.

    • Dry the cartridge under vacuum for 1-2 minutes.

  • Elution:

    • Elute the this compound from the cartridge with 6-8 mL of freshly prepared 5% ammonium hydroxide in methanol into a collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for your analytical method (e.g., LC-MS/MS).

Method 2: Liquid-Liquid Extraction (LLE)

This protocol is a classic approach for extracting basic compounds from an aqueous matrix.

Materials:

  • Urine sample

  • 1 M Sodium hydroxide (NaOH) or other suitable base

  • Extraction solvent (e.g., chloroform, dichloromethane, or a mixture like hexane:isoamyl alcohol (98:2))[1]

  • Centrifuge

  • Vortex mixer

  • Separatory funnel or centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • Transfer 5 mL of the urine sample to a centrifuge tube or separatory funnel.

  • pH Adjustment:

    • Add 1 M NaOH dropwise to the urine sample to adjust the pH to approximately 9.0.[2] This ensures that the basic this compound is in its non-ionized form, making it more soluble in the organic solvent.

  • Extraction:

    • Add 5 mL of the chosen extraction solvent to the alkalinized urine sample.

    • Vortex or shake vigorously for at least 10 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.[2]

  • Phase Separation:

    • Centrifuge the mixture at approximately 2500-3000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.[2]

  • Collection of Organic Layer:

    • Carefully transfer the organic layer (the position of this layer will depend on the density of the solvent used relative to water) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for your analytical method.

Data Presentation

Table 1: Comparison of Extraction Method Performance

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Partitioning between a solid sorbent and a liquid phase.Partitioning between two immiscible liquid phases.
Selectivity High (can be tailored with specific sorbents).Moderate (primarily based on polarity and pH).
Recovery Generally good to excellent (can be >80-90% with optimization).Variable, depends on solvent choice and pH control.
Cleanliness of Extract Generally cleaner extracts, reducing matrix effects.May have more co-extracted interferences.
Throughput Can be automated for high-throughput applications.Can be more labor-intensive, though some automation exists.
Solvent Consumption Lower compared to traditional LLE.Can be higher.

Table 2: Influence of Key Parameters on Extraction Efficiency

ParameterEffect on SPEEffect on LLE
Sample pH Critical for retention on ion-exchange sorbents. For SCX, a slightly acidic to neutral pH during loading is optimal.Crucial for ensuring the analyte is in its non-ionized form for extraction into the organic phase. A basic pH is required for this compound.[2]
Elution Solvent (SPE) Strength and pH are critical for disrupting analyte-sorbent interactions. For SCX, a basic modifier (e.g., ammonium hydroxide) in an organic solvent is effective.N/A
Extraction Solvent (LLE) N/APolarity and ability to form hydrogen bonds are key. Solvents like chloroform and dichloromethane are often effective for basic drugs.
Ionic Strength Can influence retention, but pH is generally more critical for ion-exchange mechanisms.Increasing ionic strength ("salting out") can enhance the partitioning of the analyte into the organic phase.

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause(s) Solution(s)
Low Recovery of this compound Inappropriate Sorbent: The sorbent is not retaining the polar N-oxide.Use a mixed-mode sorbent with both reversed-phase and cation exchange properties (e.g., SCX).
Improper Conditioning/Equilibration: The sorbent was not properly wetted or equilibrated to the sample's pH.Ensure the cartridge is conditioned with an organic solvent (e.g., methanol) and then equilibrated with a buffer similar to the sample matrix (e.g., phosphate buffer at pH 6.0).
Sample pH Incorrect: The pH of the sample loaded onto the cartridge is too high, preventing protonation and retention on the SCX sorbent.Adjust the sample pH to be slightly acidic or neutral (e.g., pH 6.0) before loading.
Flow Rate Too High: The sample is passing through the cartridge too quickly for effective interaction with the sorbent.Decrease the flow rate during sample loading to 1-2 mL/min.
Inefficient Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent.Use a stronger elution solvent. For SCX, this typically involves a basic modifier in an organic solvent (e.g., 5% ammonium hydroxide in methanol). Consider eluting with two smaller aliquots.
High Matrix Effects in Final Extract Inadequate Washing: Co-extracted interferences are not being effectively removed.Optimize the wash steps. A wash with a weak organic solvent (e.g., methanol) can help remove non-polar interferences without eluting the analyte of interest.
Inappropriate Sorbent: The sorbent is not selective enough for the analyte in the given matrix.Consider a more selective sorbent or a different extraction mechanism.
Inconsistent Results Cartridge Drying Out: The SPE cartridge is allowed to go dry before sample loading.Ensure the sorbent bed remains wet throughout the conditioning and equilibration steps.
Variable Flow Rates: Inconsistent flow rates during loading, washing, or elution.Use a vacuum manifold or positive pressure manifold to ensure consistent flow rates across all samples.
Liquid-Liquid Extraction (LLE) Troubleshooting
Problem Potential Cause(s) Solution(s)
Low Recovery of this compound Incorrect pH: The pH of the aqueous phase is not high enough to deprotonate the this compound, leading to poor partitioning into the organic solvent.Ensure the pH of the urine sample is adjusted to be basic (e.g., pH 9.0) before adding the organic solvent.[2]
Inappropriate Extraction Solvent: The chosen organic solvent is not effective at extracting the analyte.Test different extraction solvents of varying polarities. For basic drugs, solvents like chloroform or dichloromethane are often effective.
Insufficient Mixing: The two phases were not mixed thoroughly enough to allow for efficient partitioning.Increase the vortexing or shaking time to at least 10 minutes.[2]
Emulsion Formation: An emulsion has formed at the interface of the two layers, trapping the analyte.Try adding a small amount of salt (salting out) to the aqueous phase before extraction. Centrifugation at a higher speed or for a longer duration can also help break the emulsion.
High Matrix Effects in Final Extract Co-extraction of Interferences: The chosen solvent is also extracting other components from the urine matrix.Try a less polar extraction solvent. A back-extraction step can also be incorporated: after the initial extraction, back-extract the analyte from the organic phase into a fresh acidic aqueous phase, then re-alkalinize and extract into a fresh organic phase.
Poor Phase Separation Similar Densities of Solvents: The organic and aqueous phases have similar densities.Choose an extraction solvent with a density that is significantly different from water.

Frequently Asked Questions (FAQs)

Q1: What is the importance of pH control during the extraction of this compound?

A1: pH control is critical because this compound is a basic compound. For LLE, the pH of the urine must be raised to a basic level (e.g., pH 9.0) to neutralize the molecule, which decreases its water solubility and promotes its transfer into the organic extraction solvent.[2] For SPE using a cation exchange mechanism, the pH of the sample should be controlled to ensure the analyte is positively charged so it can bind to the negatively charged sorbent.

Q2: I am seeing significant ion suppression in my LC-MS/MS analysis after extraction. What can I do?

A2: Ion suppression is a common matrix effect in urine analysis.[3] To mitigate this, ensure your extraction method is providing a clean extract. SPE is generally better than LLE at removing interfering matrix components.[4] Optimizing the wash steps in your SPE protocol is crucial. If ion suppression persists, you may need to dilute your final extract, use a stable isotope-labeled internal standard for this compound to compensate for the effect, or consider chromatographic solutions like using a different column or gradient to separate the analyte from the interfering compounds.[5]

Q3: How should I store my urine samples before extracting this compound?

A3: For long-term storage, it is recommended to freeze urine samples at -20°C or below.[6] Avoid repeated freeze-thaw cycles. If preservatives are used, their potential impact on the stability of this compound should be validated.[7]

Q4: Can I use a standard C18 SPE cartridge for this compound extraction?

A4: While a C18 cartridge might retain some this compound due to its non-polar structural components, its high polarity due to the N-oxide group may lead to insufficient retention and low recovery. A mixed-mode cation exchange (SCX) sorbent is generally recommended as it can interact with both the non-polar parts of the molecule and the positively charged nitrogen (under appropriate pH conditions), leading to better retention and a cleaner extract.

Q5: My recovery of this compound is consistently low. What is the first thing I should check?

A5: For both SPE and LLE, the first and most critical parameter to verify is the pH of your sample at the different stages of the extraction. Incorrect pH is the most common reason for low recovery of ionizable compounds like this compound.

Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-extraction urine Urine Sample centrifuge Centrifuge urine->centrifuge buffer Add Phosphate Buffer (pH 6.0) centrifuge->buffer load Load Sample buffer->load condition Condition Cartridge (Methanol, Water) equilibrate Equilibrate Cartridge (Buffer) condition->equilibrate equilibrate->load wash1 Wash 1 (Water) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute (5% NH4OH in Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis LLE_Workflow cluster_pretreatment Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-extraction urine Urine Sample ph_adjust Adjust to pH 9.0 with NaOH urine->ph_adjust add_solvent Add Organic Solvent ph_adjust->add_solvent vortex Vortex/Shake add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Technical Support Center: Minimizing Quinidine N-oxide Degradation Under UV Light

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Quinidine N-oxide. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving UV light exposure.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation under UV light?

A1: this compound, an aromatic N-oxide, is susceptible to photodegradation upon exposure to ultraviolet (UV) radiation. The degradation is primarily initiated by the absorption of UV photons, which excites the molecule to a higher energy state. This excited state can then undergo various chemical reactions, including N-O bond cleavage to form radical intermediates or molecular rearrangements. In polar solvents, rearrangement to 2'-oxo derivatives has been observed, while in nonpolar solvents, formylindol derivatives may be formed.[1]

Q2: Which wavelengths of UV light are most damaging to this compound?

A2: While specific data for this compound is limited, aromatic N-oxides and quinoline derivatives are generally susceptible to a broad range of UV light, particularly in the UVA (320-400 nm) and UVB (280-320 nm) regions. Shorter wavelengths carry higher energy and are often more destructive. It is crucial to characterize the absorption spectrum of your this compound sample to identify the wavelengths of maximum absorbance, as these are likely to cause the most significant degradation.

Q3: How does the solvent system impact the photodegradation of this compound?

A3: The choice of solvent can significantly influence the degradation pathway and rate. In polar solvents, the formation of 2'-oxo derivatives is a known degradation route for this compound.[1] Nonpolar solvents may lead to the formation of formylindol derivatives.[1] Additionally, the pH and the presence of oxygen in the solvent can affect the stability of the molecule.

Q4: Are there any formulation strategies to protect this compound from UV degradation?

A4: Yes, several formulation strategies can enhance the photostability of this compound. These include:

  • Use of UV absorbers and quenchers: Incorporating excipients that absorb UV radiation or quench the excited state of the drug molecule can offer protection.

  • Antioxidants: Adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can mitigate oxidative degradation pathways initiated by UV light.

  • pH optimization: The stability of this compound may be pH-dependent. Conducting forced degradation studies at different pH values can help identify the optimal pH for stability.

  • Opaque or light-resistant formulations: For topical or liquid formulations, using opacifiers like titanium dioxide can physically block UV light.

Q5: What are the best practices for storing this compound samples?

A5: To minimize degradation, this compound, both in solid form and in solution, should be stored in a cool, dark place. Use amber-colored vials or containers that block UV light. For highly sensitive samples, wrapping the container in aluminum foil can provide additional protection.

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Rapid degradation of this compound in solution during experiments. 1. High-intensity UV light source.2. Use of a photolabile solvent.3. Presence of dissolved oxygen.4. Inappropriate pH of the solution.1. Reduce the intensity of the UV lamp or increase the distance between the lamp and the sample.2. Test the stability in different solvents (e.g., acetonitrile, methanol, buffered aqueous solutions).3. Degas the solvent by sparging with nitrogen or argon before dissolving the sample.4. Adjust the pH of the solution to a range where this compound exhibits maximum stability.
Inconsistent degradation profiles between experimental batches. 1. Variations in UV lamp output over time.2. Inconsistent sample preparation.3. Fluctuation in ambient temperature.1. Calibrate the UV lamp regularly using a radiometer or a chemical actinometer.2. Standardize the sample preparation protocol, ensuring consistent concentration and solvent composition.3. Conduct experiments in a temperature-controlled environment.
Appearance of unexpected degradation products. 1. Contaminants in the solvent or on the glassware.2. Secondary degradation of primary photoproducts.3. Complex interactions with excipients in the formulation.1. Use high-purity solvents and thoroughly clean all glassware.2. Analyze samples at multiple time points to track the formation and decay of intermediates.3. Simplify the formulation to identify the source of interaction.
Solid-state degradation of this compound powder. 1. Exposure to light during storage or handling.2. High humidity.1. Store the powder in an amber-colored, tightly sealed container in a desiccator.2. Handle the powder under low-light conditions, for example, in a room with amber lighting.

Data Presentation

Table 1: Effect of Solvent Polarity on this compound Photodegradation

SolventDielectric Constant (20°C)% Degradation after 4h UV ExposureMajor Degradation Product
n-Hexane1.8825%Formylindol Derivative
Dichloromethane9.0845%Mixture
Acetonitrile37.560%2'-Oxo Derivative
Water (pH 7)80.175%2'-Oxo Derivative

Note: Data are illustrative and based on general principles of N-oxide photochemistry.

Table 2: Influence of pH on this compound Photodegradation in Aqueous Buffer

pH% Degradation after 2h UV Exposure
3.085%
5.060%
7.075%
9.055%

Note: Data are illustrative.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound in Solution

Objective: To evaluate the photosensitivity of this compound in a specific solvent and identify major degradation products.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)

  • Calibrated photostability chamber with a UV light source (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)

  • Quartz or borosilicate glass vials

  • HPLC system with a UV detector

  • Dark control samples wrapped in aluminum foil

Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Dilute the stock solution to the final experimental concentration (e.g., 0.1 mg/mL).

  • Transfer the solution into several transparent vials.

  • Wrap half of the vials completely in aluminum foil to serve as dark controls.

  • Place both the exposed and dark control vials in the photostability chamber.

  • Expose the samples to a controlled dose of UV radiation as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw vials of both the exposed and dark control samples.

  • Analyze the samples by HPLC to determine the remaining concentration of this compound and the formation of any degradation products.

  • Calculate the percentage degradation at each time point relative to the initial concentration.

Visualizations

Photodegradation_Pathway QNO This compound Excited_QNO Excited State This compound* QNO->Excited_QNO UV Light (hν) Radical N-O Bond Cleavage (Radical Intermediates) Excited_QNO->Radical Rearrangement Molecular Rearrangement Excited_QNO->Rearrangement Oxo 2'-Oxo Derivative (Polar Solvents) Rearrangement->Oxo Formylindol Formylindol Derivative (Nonpolar Solvents) Rearrangement->Formylindol

Caption: Proposed photodegradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis Prep_Solution Prepare this compound Solution Aliquot Aliquot into Vials Prep_Solution->Aliquot Controls Prepare Dark Controls Aliquot->Controls Expose Expose Samples in Photostability Chamber Aliquot->Expose Controls->Expose Sampling Sample at Time Intervals Expose->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced photodegradation study.

Troubleshooting_Tree Start High Degradation Observed? Solvent Check Solvent System Start->Solvent Yes Oxygen Degas Solvent? Solvent->Oxygen No Resolved Problem Resolved Solvent->Resolved Yes pH Optimize pH? Oxygen->pH No Oxygen->Resolved Yes UV_Intensity Reduce UV Intensity? pH->UV_Intensity No pH->Resolved Yes Antioxidant Add Antioxidant UV_Intensity->Antioxidant No UV_Intensity->Resolved Yes UV_Absorber Add UV Absorber Antioxidant->UV_Absorber UV_Absorber->Resolved

Caption: Troubleshooting decision tree for high degradation.

References

Cross-reactivity of Quinidine N-oxide in quinidine immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinidine immunoassays. It specifically addresses the challenges posed by the cross-reactivity of quinidine metabolites, particularly Quinidine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in quinidine immunoassays?

This compound is a metabolite of quinidine, a medication used to treat heart rhythm problems. In the body, quinidine is broken down (metabolized) into several other compounds, including this compound. This metabolite can sometimes be mistakenly detected by quinidine immunoassays, leading to an overestimation of the actual quinidine concentration in a patient's sample. This is known as cross-reactivity.

Q2: How does this compound cross-reactivity affect experimental results?

Q3: Are all quinidine immunoassays equally affected by this compound?

No, the extent of cross-reactivity varies significantly between different quinidine immunoassays. Assays that use highly specific monoclonal antibodies tend to have lower cross-reactivity with this compound compared to those with less specific antibodies. It is crucial to consult the manufacturer's package insert for specific cross-reactivity data for the assay you are using.

Troubleshooting Guide

Issue: Observed quinidine concentrations are higher than expected.

  • Possible Cause: Cross-reactivity with quinidine metabolites, such as this compound.

  • Troubleshooting Steps:

    • Review Assay Specificity: Check the package insert of your quinidine immunoassay for data on cross-reactivity with this compound and other metabolites.

    • Alternative Method Confirmation: If significant cross-reactivity is suspected, confirm the results using a more specific method, such as High-Performance Liquid Chromatography (HPLC), which can separate and individually quantify quinidine and its metabolites.

    • Sample Dilution: In some cases, diluting the sample may help mitigate the effect of cross-reacting substances, although this may also reduce the concentration of quinidine to below the limit of detection.[1]

    • Contact Technical Support: If the issue persists, contact the immunoassay manufacturer's technical support for further guidance and to inquire about known interferences.

Issue: Inconsistent results between different quinidine immunoassay kits.

  • Possible Cause: Different immunoassays utilize antibodies with varying specificities, leading to different levels of cross-reactivity with metabolites like this compound.

  • Troubleshooting Steps:

    • Compare Package Inserts: Carefully compare the cross-reactivity data provided in the package inserts for both assay kits.

    • Standardize Sample Handling: Ensure that sample collection, processing, and storage procedures are consistent for both assays to minimize pre-analytical variability.

    • Parallel Testing: When possible, run the same set of samples in parallel on both assays to directly compare their performance and assess the degree of discrepancy.

Data on Cross-Reactivity of this compound

The following table summarizes the reported cross-reactivity of this compound in different quinidine immunoassays.

Immunoassay/AntibodyReported Cross-Reactivity of this compoundReference
QMS® Quinidine Assay (Thermo Fisher Scientific)65.6%[2]
Immunoassay with Monoclonal Antibody MoAb Q6-6C5Should not exceed 13.5%[3]

Experimental Protocols

Determining Metabolite Cross-Reactivity in a Quinidine Immunoassay

This section outlines a general methodology for assessing the cross-reactivity of this compound in a competitive binding immunoassay.

Objective: To quantify the percentage of cross-reactivity of this compound in a specific quinidine immunoassay.

Materials:

  • Quinidine immunoassay kit (including antibodies, tracer, and calibrators)

  • This compound standard of known purity

  • Drug-free human serum

  • Automated clinical chemistry analyzer or microplate reader

Procedure:

  • Preparation of Spiked Samples:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Spike known concentrations of this compound into aliquots of drug-free human serum. The concentrations should cover a range that is likely to be encountered in patient samples.

  • Assay Performance:

    • Analyze the spiked serum samples using the quinidine immunoassay according to the manufacturer's instructions.

    • For each spiked sample, determine the apparent quinidine concentration as measured by the immunoassay.

  • Calculation of Percent Cross-Reactivity:

    • The percent cross-reactivity can be calculated using the following formula:

      % Cross-Reactivity = (Apparent Quinidine Concentration / Concentration of this compound) x 100

Expected Outcome: The calculated percentage will indicate the degree to which this compound interferes with the quinidine immunoassay. A higher percentage signifies greater cross-reactivity.

Visualizations

Quinidine_Metabolism_and_Immunoassay_Cross_Reactivity cluster_Metabolism Quinidine Metabolism cluster_Immunoassay Quinidine Immunoassay Quinidine Quinidine Metabolites Metabolites Quinidine->Metabolites Hepatic Metabolism Assay Quinidine Immunoassay Quinidine->Assay Binds to Antibody Quinidine_N_oxide This compound Metabolites->Quinidine_N_oxide Other_Metabolites Other Metabolites Metabolites->Other_Metabolites Quinidine_N_oxide->Assay Cross-reacts with Antibody Quinidine_Measurement Measured Quinidine Concentration Assay->Quinidine_Measurement Troubleshooting_Workflow Start Start: Higher than Expected Quinidine Results Check_Specificity Review Assay Package Insert for Cross-Reactivity Data Start->Check_Specificity Is_Cross_Reactivity_High Is Cross-Reactivity with Metabolites Significant? Check_Specificity->Is_Cross_Reactivity_High Confirm_with_HPLC Confirm Results with a More Specific Method (e.g., HPLC) Is_Cross_Reactivity_High->Confirm_with_HPLC Yes Contact_Support Contact Manufacturer's Technical Support Is_Cross_Reactivity_High->Contact_Support No / Unsure Dilute_Sample Consider Sample Dilution Confirm_with_HPLC->Dilute_Sample End End: Issue Resolved Contact_Support->End Dilute_Sample->End

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Quinidine N-oxide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites like Quinidine N-oxide is critical for pharmacokinetic, toxicokinetic, and various safety and efficacy studies. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the quantification of this compound. The experimental protocols and performance data are presented to aid in the selection of the most suitable method for specific research needs.

Comparison of Analytical Methods

The selection of an analytical method for quantifying this compound depends on the specific requirements of the study, such as sensitivity, selectivity, and sample matrix. While HPLC is a widely used and robust technique, other methods like UV-Vis Spectrophotometry and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer distinct advantages and disadvantages.

Parameter High-Performance Liquid Chromatography (HPLC) UV-Vis Spectrophotometry Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (Range) 1-30 µg/mL (R² > 0.999)[1]10-70 µg/mL[1]0.1-100 ng/mL
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (%RSD) < 2%[2][3]< 5%< 15% (at LLOQ)
Limit of Detection (LOD) ~0.1 µg/mL~1 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~3 µg/mL~0.1 ng/mL
Selectivity High (with appropriate column and mobile phase)Low (prone to interference from other UV-absorbing compounds)Very High (based on mass-to-charge ratio)
Instrumentation Cost ModerateLowHigh
Analysis Time per Sample 5-10 minutes[1]< 1 minute2-5 minutes

Experimental Protocols

Detailed methodologies for the HPLC, UV-Vis Spectrophotometry, and LC-MS/MS methods are provided below. These protocols are based on established methods for similar compounds and serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

This method describes a reversed-phase HPLC approach for the quantification of this compound.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

  • Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 230 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a stock solution of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-30 µg/mL).

  • Sample Preparation: Biological samples may require a protein precipitation or liquid-liquid extraction step. The final extract should be reconstituted in the mobile phase before injection.

Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[5][6]

UV-Vis Spectrophotometry Method

This method provides a simpler, though less specific, alternative for the quantification of this compound.

Methodology:

  • Solvent: A suitable buffer in which this compound is stable and exhibits a distinct absorption maximum.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm). For quinoline-based compounds, this is often in the UV range.[1]

  • Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent and measure the absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Measurement: Dilute the sample with the solvent to bring the concentration within the linear range of the calibration curve and measure its absorbance at the λmax.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices.

Chromatographic Conditions:

  • LC System: A UHPLC system is often preferred for better resolution and faster analysis times.[7]

  • Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., 1.8 µm).[7]

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).[7]

  • Flow Rate: 0.3-0.5 mL/min

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. For N-oxides, a characteristic loss of an oxygen atom ([M+H - 16]+) is often observed.[8]

Visualizing the Workflow and Validation Process

The following diagrams illustrate the experimental workflow for HPLC method validation and the logical relationship between key validation parameters.

HPLC_Validation_Workflow cluster_prep Preparation Phase cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting MethodDev Method Development ReagentPrep Reagent & Standard Preparation MethodDev->ReagentPrep InstrumentSetup Instrument Setup & Calibration ReagentPrep->InstrumentSetup Specificity Specificity InstrumentSetup->Specificity Linearity Linearity & Range Specificity->Linearity DataAcquisition Data Acquisition Specificity->DataAcquisition Accuracy Accuracy Linearity->Accuracy Linearity->DataAcquisition Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->DataAcquisition LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Precision->DataAcquisition Robustness Robustness LOD_LOQ->Robustness LOD_LOQ->DataAcquisition Robustness->DataAcquisition DataProcessing Data Processing & Statistical Analysis DataAcquisition->DataProcessing ValidationReport Validation Report Generation DataProcessing->ValidationReport Validation_Parameters_Relationship cluster_quantitative Quantitative Tests cluster_limit Limit Tests ValidatedMethod Validated Analytical Method Accuracy Accuracy ValidatedMethod->Accuracy Precision Precision ValidatedMethod->Precision Linearity Linearity ValidatedMethod->Linearity Range Range ValidatedMethod->Range LOD Limit of Detection (LOD) ValidatedMethod->LOD LOQ Limit of Quantification (LOQ) ValidatedMethod->LOQ Specificity Specificity ValidatedMethod->Specificity Robustness Robustness ValidatedMethod->Robustness Precision->Accuracy Linearity->Range LOQ->LOD

References

A Comparative Analysis of Quinidine Metabolites: Quinidine N-oxide and 3-hydroxyquinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two major metabolites of the antiarrhythmic drug quinidine: Quinidine N-oxide and 3-hydroxyquinidine. The information presented is based on experimental data to assist researchers in understanding their relative pharmacological and pharmacokinetic profiles.

Introduction

Quinidine, a class IA antiarrhythmic agent, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4.[1][2] This process results in the formation of several metabolites, with 3-hydroxyquinidine and this compound being among the most significant.[3] Understanding the distinct properties of these metabolites is crucial, as they can contribute to both the therapeutic and adverse effects of quinidine therapy.[4] 3-hydroxyquinidine is recognized as an active metabolite with considerable antiarrhythmic properties, while the activity of this compound has been a subject of investigation with evidence suggesting it is significantly less active.[1][5][6]

Comparative Data Summary

The following tables summarize the key quantitative data comparing the pharmacokinetic and pharmacodynamic properties of this compound and 3-hydroxyquinidine.

Table 1: Pharmacokinetic Parameters
ParameterThis compound3-hydroxyquinidineQuinidine (for reference)Source(s)
Elimination Half-life (t½) ~2.5 - 3.9 hours (human); ~5.3 hours (dog)~12 hours~6-8 hours[1][6][7]
Volume of Distribution (Vd) 0.068 L/kg (human); 1.03 L/kg (dog)0.99 L/kg; Larger than quinidine2-3 L/kg[1][3][7]
Renal Clearance 1.3 L/hr (human)1.54 - 3.0 ml/min/kg1.2 - 0.63 ml/min/kg[6][8]
Unchanged in Urine ~14% (human); 77% (dog)Data not specified15-40%[6][7]
Plasma Protein Binding (free fraction) 3.3%49%20%[6][9]
Table 2: Pharmacodynamic and Electrophysiological Effects
ParameterThis compound3-hydroxyquinidineQuinidine (for reference)Source(s)
Antiarrhythmic Potency Negligible to very low~20-50% of quinidine100%[1][5]
Effect on QT Interval No significant change up to 500 ng/mlProlongs QTc interval (additive with quinidine)Prolongs QTc interval[6][7][9]
Effect on Vmax (Phase 0 depolarization) No significant change at 10 µMDepresses Vmax (less than quinidine)Depresses Vmax[4][10]
Effect on APD90 (Action Potential Duration) Prolongs APD90Prolongs APD90 (more consistently than quinidine)Prolongs APD90[4][10]
CYP2D6 Inhibition (Ki) 2.3 µM0.43 µM0.027 µM[11]

Experimental Protocols

In Vitro Electrophysiology Studies on Canine Purkinje Fibers

Objective: To assess the effects of quinidine metabolites on cardiac action potentials.

Methodology:

  • Canine hearts are excised, and Purkinje fibers are dissected from the ventricles.

  • Fibers are mounted in a tissue bath and superfused with Tyrode's solution at 37°C, gassed with 95% O2 and 5% CO2.

  • Standard microelectrode techniques are used to impale the fibers and record transmembrane action potentials.

  • Fibers are stimulated at various basic cycle lengths (BCLs), for example, from 300 to 8000 msec.

  • Baseline measurements of action potential parameters, including maximum upstroke velocity of phase 0 (Vmax) and action potential duration at 90% repolarization (APD90), are recorded.

  • The superfusion solution is then switched to one containing a set concentration (e.g., 10 µM) of the test compound (this compound, 3-hydroxyquinidine, or quinidine).

  • After a 1-hour equilibration period with the drug, action potential parameters are remeasured at the same BCLs.

  • Vehicle controls are run in parallel to account for any time-dependent changes.[4]

Isolated Rat Heart Model of Reperfusion Arrhythmia

Objective: To evaluate the antiarrhythmic activity of quinidine metabolites in a model of ischemia-reperfusion injury.

Methodology:

  • Hearts are excised from anesthetized rats and mounted on a Langendorff apparatus.

  • The hearts are perfused with Krebs-Henseleit solution at a constant flow rate.

  • A ligature is placed around the left anterior descending coronary artery.

  • After a stabilization period, the artery is occluded for a set duration (e.g., 5 minutes) to induce ischemia, followed by reperfusion (e.g., for 10 minutes).

  • The incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF) are recorded via an electrocardiogram.

  • This procedure is repeated with different hearts perfused with solutions containing various concentrations of this compound, 3-hydroxyquinidine, or quinidine to establish a concentration-response relationship.

  • The concentration required to suppress arrhythmias by 50% (EC50) is then calculated for each compound.[5][12]

Visualizations

Quinidine Metabolism Pathway

The following diagram illustrates the metabolic conversion of quinidine to its major metabolites, 3-hydroxyquinidine and this compound, primarily by the CYP3A4 enzyme in the liver.

Quinidine_Metabolism Quinidine Quinidine CYP3A4 CYP3A4 (Liver) Quinidine->CYP3A4 Metabolite1 3-hydroxyquinidine (Active Metabolite) CYP3A4->Metabolite1 Hydroxylation Metabolite2 This compound (Less Active Metabolite) CYP3A4->Metabolite2 N-oxidation

Caption: Metabolic pathway of quinidine to its primary metabolites.

Experimental Workflow for Comparative Analysis

This diagram outlines the general workflow for the comparative in vitro and in vivo analysis of quinidine and its metabolites.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo/Ex Vivo Analysis cluster_analysis Data Analysis a Prepare Canine Purkinje Fibers b Microelectrode Action Potential Recording a->b c Apply Test Compounds (Quinidine, 3-OHQ, QN-O) b->c d Measure Vmax, APD90 c->d i Compare Electrophysiological Effects d->i e Isolate Rat Hearts (Langendorff) f Induce Ischemia/ Reperfusion Injury e->f g Perfuse with Test Compounds f->g h Assess Arrhythmia (VT, VF) g->h j Determine Antiarrhythmic Potency (EC50) h->j k Pharmacokinetic Modeling i->k j->k

Caption: Workflow for comparing quinidine and its metabolites.

Conclusion

The experimental evidence clearly delineates distinct pharmacological profiles for this compound and 3-hydroxyquinidine. 3-hydroxyquinidine is a pharmacologically active metabolite that contributes significantly to the antiarrhythmic effects of quinidine, exhibiting approximately half the potency of the parent drug and demonstrating a clear effect on cardiac repolarization.[1][13] In contrast, this compound appears to be a much less active, if not inactive, metabolite with respect to antiarrhythmic effects.[5][6] These differences are critical for drug development professionals and researchers to consider when evaluating the overall efficacy and safety profile of quinidine and in the development of new antiarrhythmic agents. The longer half-life of 3-hydroxyquinidine suggests that it may play a more substantial role during chronic quinidine administration.[1] Further research into the specific ion channel effects of these metabolites could provide deeper insights into their mechanisms of action.

References

A Pharmacokinetic Showdown: Quinidine vs. Its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of cardiac antiarrhythmics, quinidine has long been a cornerstone. However, its complex metabolic profile, which includes the formation of active metabolites, necessitates a deeper understanding of the pharmacokinetic characteristics of these derivatives. This guide provides a detailed comparison of the pharmacokinetic profiles of quinidine and its major metabolite, quinidine N-oxide, supported by experimental data to aid researchers and drug development professionals in their investigations.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for quinidine and this compound, compiled from studies in both humans and canines. It is important to note that direct head-to-head oral pharmacokinetic data in humans is limited, and thus, some comparisons are drawn from separate studies and different species, which should be interpreted with caution.

Pharmacokinetic ParameterQuinidineThis compoundSpeciesRoute of AdministrationSource(s)
Elimination Half-life (t½) 5 - 12 hours~2.5 hoursHumanOral[1]
~720 min (12 hours)~316 min (5.3 hours)DogIntravenous[2]
Volume of Distribution (Vd) 2.0 - 3.5 L/kg-HumanOral/IV[3]
4.78 L/kg1.03 L/kgDogIntravenous[2]
Clearance (CL) 2.5 - 5.0 mL/min/kg-HumanOral/IV[3]
0.074 L/min0.065 L/minDogIntravenous[2]
Renal Clearance -1.3 L/hrHumanOral[1]
Oral Bioavailability (F) ~70% or greaterNot determinedHumanOral[3]
Protein Binding 70% - 95%3.3% (free fraction)Human-[1][3]
Percentage Excreted Unchanged in Urine 15% - 40%~13.9%HumanOral[1][3]
~29%~77%DogIntravenous[2]

Metabolic Pathway

Quinidine is primarily metabolized in the liver, with the formation of this compound being a notable pathway. This conversion is predominantly mediated by the cytochrome P450 enzyme system, specifically CYP3A4.[4]

Quinidine_Metabolism Quinidine Quinidine Quinidine_N_oxide Quinidine_N_oxide Quinidine->Quinidine_N_oxide CYP3A4 (Liver)

Metabolic conversion of Quinidine to this compound.

Experimental Protocols

The determination of quinidine and this compound concentrations in biological matrices is crucial for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for this purpose.

HPLC Method for Quantification in Plasma and Urine

A specific and sensitive HPLC method for the simultaneous quantification of quinidine and its metabolites, including this compound, has been developed. The general workflow for such an analysis is as follows:

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plasma_Urine Plasma or Urine Sample Extraction Liquid-Liquid Extraction Plasma_Urine->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Separation Chromatographic Separation (Reversed-Phase C18 Column) Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantification based on Peak Area and Standard Curve Detection->Quantification

General workflow for HPLC analysis of Quinidine and its metabolites.

Key Methodological Details:

  • Sample Preparation: A single-step liquid-liquid extraction is typically used to isolate the analytes from the biological matrix.

  • Chromatography: Isocratic reversed-phase HPLC is performed using a C18 column.

  • Detection: Fluorescence detection is employed for its high sensitivity and specificity for these compounds.

This methodology allows for the accurate determination of the concentrations of quinidine and this compound, which is fundamental to calculating the pharmacokinetic parameters presented in the comparison table.

Discussion and Conclusion

The pharmacokinetic profiles of quinidine and this compound exhibit significant differences. This compound generally has a shorter elimination half-life and a smaller volume of distribution compared to its parent drug, as demonstrated in the canine model.[2] The human data, although from separate studies, also supports a shorter half-life for the N-oxide metabolite.[1]

A notable difference lies in their elimination pathways. While a significant portion of a quinidine dose is metabolized, this compound is predominantly excreted unchanged in the urine, particularly in the canine model where 77% was recovered in urine.[2] In humans, approximately 13.9% of an oral dose of this compound was excreted unchanged in the urine.[1]

The extensive protein binding of quinidine (70-95%) contrasts sharply with the very low protein binding of this compound (96.7% unbound).[1][3] This suggests that a much larger fraction of this compound is free in the plasma and available for distribution and elimination.

References

Electrochemical behavior of Quinidine N-oxide versus quinine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Electrochemical Profile of Quinine N-oxide

The electrochemical reduction of Quinine N-oxide has been investigated, revealing key insights into its reactivity.

Table 1: Electrochemical Data for Quinine N-oxide

ParameterValueExperimental ConditionsSource
Reduction Potential -1.15 Vvs. Ag/AgCl in Britton-Robinson buffer (pH 3-7)[1]
Electrode Dropping Mercury Electrode (DME)-[1]
Voltammetry Technique Cyclic VoltammetryScan rate: 0.5 V/s[1]

The reduction of Quinine N-oxide is characterized by a single peak at a potential of -1.15 V.[1] It is important to note that another peak observed at -1.03 V corresponds to the reduction of quinine itself, which may be present as an impurity or a product of the N-oxide's decomposition.[1] The reduction process is influenced by diffusion and adsorption, with the optimal pH for the reaction falling within the range of 3 to 7.[1]

The Missing Piece: Electrochemical Data for Quinidine N-oxide

Despite extensive searches of scientific databases, no published studies providing specific electrochemical data (e.g., reduction or oxidation potentials) for this compound were identified. This compound is recognized as a primary metabolite of quinidine, an antiarrhythmic drug, and its physiological effects have been a subject of study. However, its fundamental electrochemical behavior remains uncharacterized in the available literature.

Experimental Protocols: Unraveling the Electrochemistry of Quinine N-oxide

The electrochemical analysis of Quinine N-oxide was conducted using cyclic voltammetry. A detailed description of the experimental protocol is provided below.

Instrumentation and Reagents:

  • Voltammetric Analyzer: The specific model is not detailed in the source, but a standard three-electrode system is implied.

  • Working Electrode: Dropping Mercury Electrode (DME).[1]

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) electrode.

  • Auxiliary Electrode: Platinum wire.

  • Electrolyte: Britton-Robinson buffer solution (pH range 3-7).[1]

  • Analyte: Quinine N-oxide solution (concentration of 40 μmol/L for general scans and 20 μmol/L for electrolysis experiments).[1]

Procedure:

  • A solution of Quinine N-oxide was prepared in the Britton-Robinson buffer.

  • The solution was placed in an electrochemical cell, and dissolved oxygen was removed by purging with argon for 10 minutes.[1]

  • Cyclic voltammetry was performed by scanning the potential from 0 V to -1.5 V and back at a scan rate of 0.5 V/s.[1]

  • For the identification of the reduction product, prolonged electrolysis was carried out at a potential of -1.15 V using a macro mercury electrode as the working electrode to increase the surface area.[1]

  • The resulting solution after electrolysis was analyzed to confirm the reduction of Quinine N-oxide back to quinine.[1]

Logical Workflow for Comparative Electrochemical Analysis

The following diagram illustrates the ideal experimental workflow for a comprehensive comparison of the electrochemical behavior of Quinine N-oxide and this compound.

G Comparative Electrochemical Analysis Workflow cluster_synthesis Compound Preparation cluster_characterization Structural Verification cluster_electrochemistry Electrochemical Analysis cluster_analysis Data Analysis and Comparison Synthesis_QN Synthesis and Purification of Quinine N-oxide NMR_QN NMR Spectroscopy (Quinine N-oxide) Synthesis_QN->NMR_QN Verify Structure MS_QN Mass Spectrometry (Quinine N-oxide) Synthesis_QN->MS_QN Confirm Mass Synthesis_QDN Synthesis and Purification of this compound NMR_QDN NMR Spectroscopy (this compound) Synthesis_QDN->NMR_QDN Verify Structure MS_QDN Mass Spectrometry (this compound) Synthesis_QDN->MS_QDN Confirm Mass CV_QN Cyclic Voltammetry (Quinine N-oxide) NMR_QN->CV_QN MS_QN->CV_QN CV_QDN Cyclic Voltammetry (this compound) NMR_QDN->CV_QDN MS_QDN->CV_QDN DPV_QN Differential Pulse Voltammetry (Quinine N-oxide) CV_QN->DPV_QN Further Analysis DPV_QDN Differential Pulse Voltammetry (this compound) CV_QDN->DPV_QDN Further Analysis Data_Extraction Extraction of Electrochemical Parameters (Peak Potential, Current, etc.) DPV_QN->Data_Extraction DPV_QDN->Data_Extraction Comparison Comparative Analysis of Redox Potentials and Mechanisms Data_Extraction->Comparison Conclusion Conclusion on Differences in Electrochemical Behavior Comparison->Conclusion

Caption: Ideal workflow for comparing the electrochemical behavior of Quinine and Quinidine N-oxides.

Conclusion and Future Directions

The electrochemical behavior of Quinine N-oxide has been characterized, revealing a reduction potential of -1.15 V under specific experimental conditions. However, a direct comparison with this compound is currently impeded by the absence of published electrochemical data for the latter. Future research should focus on determining the electrochemical properties of this compound to enable a comprehensive understanding of the differences in reactivity between these two diastereomers. Such studies would be invaluable for researchers in medicinal chemistry and drug development, providing deeper insights into their metabolic pathways and potential pharmacological activities.

References

Comparative In Vitro Electrophysiological Profile of Quinidine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro electrophysiological effects of quinidine, a class Ia antiarrhythmic agent, and its primary metabolites. The data presented herein is crucial for understanding the complete pharmacological profile of quinidine therapy, as metabolites can accumulate to significant plasma levels and contribute to both the therapeutic and adverse effects of the parent drug.

Executive Summary

Quinidine undergoes extensive hepatic metabolism, resulting in several active metabolites, most notably 3-hydroxyquinidine (3-OHQ), quinidine-N-oxide (QNO), O-desmethylquinidine (ODMQ), and 2'-oxoquinidinone. In vitro studies have demonstrated that these metabolites possess significant electrophysiological activity, modulating cardiac ion channels and altering action potential characteristics. This guide synthesizes the available experimental data to facilitate a direct comparison of their effects.

Comparative Electrophysiological Data

The following tables summarize the quantitative effects of quinidine and its metabolites on key cardiac action potential parameters and ion channels.

Table 1: Effects on Cardiac Action Potential Parameters
CompoundConcentration (µM)Vmax DepressionAPD90 ProlongationInduction of Early Afterdepolarizations (EADs)Experimental Model
Quinidine 10Significant, frequency-dependentSignificant, greatest at long BCLsYesCanine Purkinje fibers[1]
3-Hydroxyquinidine (3-OHQ) 10Significant, frequency-dependentSignificant, greatest at long BCLsYesCanine Purkinje fibers[1]
Quinidine-N-Oxide (QNO) 10No significant changeSignificant, greatest at long BCLsNot specifiedCanine Purkinje fibers[1]
O-Desmethylquinidine (ODMQ) 10Significant, frequency-dependentSignificant, greatest at long BCLsYesCanine Purkinje fibers[1]
2'-oxoquinidinone 10Significant, frequency-dependentSignificant, greatest at long BCLsNot specifiedCanine Purkinje fibers[1]
Dihydroquinidine (impurity) 10Significant, frequency-dependentSignificant, greatest at long BCLsYesCanine Purkinje fibers[1]

Vmax: Maximum upstroke velocity of the action potential (Phase 0), indicative of sodium channel block. APD90: Action potential duration at 90% repolarization, indicative of potassium channel block. BCL: Basic Cycle Length.

Table 2: Comparative Potency on Action Potential Duration and Refractory Period
CompoundRelative Potency vs. Quinidine (APD90 Prolongation)Relative Potency vs. Quinidine (ERP Prolongation)Experimental Model
3-Hydroxyquinidine (3-OHQ) 0.220.27Guinea pig papillary muscle
Quinidine-N-Oxide (QNO) 0.0870.084Guinea pig papillary muscle

ERP: Effective Refractory Period.

Table 3: Inhibitory Effects (IC50) on Cardiac Ion Channels
CompoundNav1.5 (Late) (µM)hERG (IKr) (µM)KvLQT1/minK (IKs) (µM)Cav1.2 (ICa,L) (µM)Kv4.3 (Ito) (µM)
Quinidine 33.48.811.2>308.4

Key Observations

  • Sodium Channel Blockade: Quinidine and most of its metabolites, with the exception of quinidine-N-oxide, cause a frequency-dependent depression of Vmax, which is characteristic of a class I antiarrhythmic effect.[1] The metabolites, however, are generally less potent than the parent drug in this regard.

  • Potassium Channel Blockade and APD Prolongation: All tested compounds prolong the action potential duration, particularly at longer cycle lengths.[1] This effect is primarily attributed to the blockade of potassium channels, such as hERG. The prolongation of repolarization by quinidine, 3-hydroxyquinidine, and O-desmethylquinidine is associated with the induction of early afterdepolarizations (EADs), which can be a substrate for arrhythmogenesis.[1]

  • Contribution of Metabolites: The active metabolites of quinidine likely contribute to both the antiarrhythmic and proarrhythmic effects observed during therapy.[1] Notably, 3-hydroxyquinidine has been shown to independently contribute to changes in the ventricular effective refractory period.

Experimental Methodologies

The data presented in this guide are primarily derived from in vitro electrophysiological studies using standard microelectrode and patch-clamp techniques on isolated cardiac preparations.

Standard Microelectrode Technique (for Action Potential Recordings)
  • Preparation: Canine cardiac Purkinje fibers are dissected from the ventricles and mounted in a tissue bath.

  • Superfusion: The preparations are superfused with Tyrode's solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

  • Stimulation: The fibers are stimulated at various basic cycle lengths (e.g., 300 to 8000 ms).

  • Recording: Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl and connected to a high-input impedance amplifier.

  • Drug Application: After obtaining baseline recordings, the tissue is superfused with a solution containing the test compound (quinidine or its metabolites) at a specified concentration (e.g., 10 µM) for a duration sufficient to reach steady-state effects (e.g., 1 hour).

  • Data Analysis: Parameters such as resting membrane potential, action potential amplitude, Vmax, and APD at various levels of repolarization (e.g., APD90) are measured and compared before and after drug application.

Whole-Cell Patch-Clamp Technique (for Ion Channel Recordings)
  • Cell Preparation: Human embryonic kidney (HEK-293) cells stably transfected with the gene encoding the desired ion channel (e.g., hERG, Nav1.5) are cultured and prepared for electrophysiological recording.

  • Recording Pipettes: Borosilicate glass pipettes are pulled and fire-polished to a resistance of 2-5 MΩ when filled with the appropriate internal solution.

  • Internal and External Solutions: The composition of the internal (pipette) and external (bath) solutions is optimized to isolate the specific ionic current of interest. For example, to record potassium currents, sodium and calcium channel blockers may be included in the external solution.

  • Voltage-Clamp Protocol: A specific voltage-clamp protocol is applied to the cell membrane to elicit the ionic current of interest. This typically involves holding the membrane potential at a set level and then applying a series of voltage steps to activate, inactivate, and deactivate the channels.

  • Drug Application: The test compound is applied to the external solution via a perfusion system, and the effect on the ionic current is measured at various concentrations to determine the IC50 value.

  • Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier, digitized, and analyzed using specialized software to measure parameters such as peak current amplitude and to construct concentration-response curves.

Visualizing the Electrophysiological Impact

Experimental Workflow for In Vitro Electrophysiology

G cluster_prep Preparation cluster_recording Recording cluster_drug_app Drug Application cluster_analysis Data Analysis prep Isolate Cardiac Tissue (e.g., Purkinje Fibers) or Culture Cells (e.g., HEK293) setup Mount in Tissue Bath or Plate on Microscope prep->setup electrode Position Microelectrode or Patch Pipette setup->electrode baseline Record Baseline Action Potentials or Ion Currents electrode->baseline drug Superfuse with Quinidine or Metabolite baseline->drug record_effect Record Post-Drug Electrophysiological Effects drug->record_effect analyze Measure Changes in Vmax, APD, IC50, etc. record_effect->analyze compare Compare Effects of Parent Drug and Metabolites analyze->compare G cluster_drug Drug Action cluster_channels Ion Channel Modulation cluster_effects Electrophysiological Effects cluster_outcome Clinical Outcome quinidine Quinidine & Metabolites na_channel Voltage-Gated Na+ Channels (Nav1.5) quinidine->na_channel Block k_channel Voltage-Gated K+ Channels (e.g., hERG) quinidine->k_channel Block vmax Decreased Vmax (Slower Depolarization) na_channel->vmax apd Prolonged APD (Delayed Repolarization) k_channel->apd outcome Antiarrhythmic Effect & Potential Proarrhythmic Risk (EADs) vmax->outcome apd->outcome

References

Unveiling Specificity: A Comparative Analysis of Cross-Reactivity in Quinidine Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of an immunoassay is paramount for accurate therapeutic drug monitoring and pharmacokinetic studies. This guide provides a comparative analysis of the cross-reactivity of quinidine and its major metabolites in immunoassays, supported by experimental data and detailed methodologies.

Quinidine, a class Ia antiarrhythmic agent, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This process generates several metabolites, some of which may exhibit pharmacological activity and can interfere with immunoassays designed to measure the parent drug. This cross-reactivity can lead to an overestimation of quinidine concentrations, potentially impacting dose adjustments and patient safety. This guide delves into the cross-reactivity profiles of various quinidine metabolites, offering valuable insights for assay selection and data interpretation.

Quantitative Cross-Reactivity of Quinidine Metabolites

The following table summarizes the cross-reactivity of major quinidine metabolites in two different quinidine immunoassays. The data is presented as the percentage of cross-reactivity, which indicates the degree to which a metabolite can be detected by the assay relative to quinidine.

MetaboliteQMS® Quinidine (QUIN) Assay (% Cross-Reactivity)Monoclonal Antibody (MoAb) Q6-6C5 based FPIA (% Cross-Reactivity)
3-Hydroxyquinidine1.311
Quinidine-N-oxide65.613.5
O-Desmethylquinidine16.843.5
2'-Oxoquinidinone7.63
(3S)-3-hydroxy-dihydroquinidineNot Reported11
DihydroquinidineNot Reported>100

Experimental Protocols

The determination of cross-reactivity is a critical component of immunoassay validation. The general principle involves a competitive immunoassay format where the potential cross-reacting compound is tested for its ability to compete with a labeled form of the target analyte (quinidine) for binding to a limited number of specific antibody binding sites.

Principle of a Competitive Immunoassay

In a typical competitive immunoassay, a known quantity of labeled quinidine competes with any unlabeled quinidine present in the sample for binding to a quinidine-specific antibody. The amount of labeled quinidine bound to the antibody is inversely proportional to the concentration of unlabeled quinidine in the sample.

Generalized Protocol for Cross-Reactivity Testing
  • Preparation of Stock Solutions: Prepare concentrated stock solutions of quinidine and each metabolite in a suitable solvent (e.g., methanol or dimethyl sulfoxide).

  • Preparation of Working Standards: Serially dilute the stock solutions in drug-free human serum or an appropriate buffer to create a range of working standards with known concentrations.

  • Assay Procedure:

    • Add a fixed amount of the quinidine-specific antibody and the labeled quinidine conjugate to a reaction vessel (e.g., a microplate well).

    • Add a known concentration of the metabolite being tested (the potential cross-reactant) or the quinidine standard.

    • Incubate the mixture to allow for competitive binding to occur.

    • Measure the signal generated by the labeled quinidine bound to the antibody. The signal is typically measured using techniques such as fluorescence polarization immunoassay (FPIA) or turbidimetric immunoassay.

  • Data Analysis:

    • Construct a standard curve by plotting the signal intensity versus the concentration of the quinidine standards.

    • Determine the concentration of the metabolite that produces a signal equivalent to a known concentration of quinidine.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Concentration of Quinidine / Concentration of Metabolite) x 100

      Where the concentrations are those that produce the same level of signal response.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of quinidine and the experimental workflow for assessing cross-reactivity.

Quinidine_Metabolism Quinidine Quinidine CYP3A4 CYP3A4 (Primary Enzyme) Quinidine->CYP3A4 Metabolites Major Metabolites CYP3A4->Metabolites M1 3-Hydroxyquinidine Metabolites->M1 M2 Quinidine-N-oxide Metabolites->M2 M3 O-Desmethylquinidine Metabolites->M3

Caption: Metabolic pathway of quinidine.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis A Prepare Stock Solutions (Quinidine & Metabolites) B Prepare Working Standards (in drug-free serum) A->B C Add Antibody, Labeled Quinidine, and Standard/Metabolite B->C D Incubate for Competitive Binding C->D E Measure Signal D->E F Construct Standard Curve E->F G Determine Equiv. Concentrations F->G H Calculate % Cross-Reactivity G->H

Caption: Experimental workflow for cross-reactivity assessment.

Comparative Analysis of CYP2D6 Inhibition by Quinidine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of the antiarrhythmic drug quinidine and its primary metabolites on the cytochrome P450 2D6 (CYP2D6) enzyme. The data presented is compiled from in vitro studies to offer a clear perspective on their relative potencies, aiding in the assessment of potential drug-drug interactions.

Quantitative Comparison of Inhibitory Potency

The inhibitory effects of quinidine and its metabolites on CYP2D6 activity have been quantified using inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The data clearly indicates that while the metabolites of quinidine do inhibit CYP2D6, their potency is significantly lower than that of the parent drug. Quinidine itself is a highly potent inhibitor of CYP2D6.[1][2]

CompoundInhibition Constant (Ki) in µMIC50 in µM
Quinidine0.027[1]0.02[3]
3-hydroxyquinidine0.43[1]Not Available
O-desmethylquinidine2.3[1]Not Available
Quinidine N-oxide2.3[1]Not Available

Note: Lower Ki and IC50 values indicate greater inhibitory potency.

Experimental Protocols

The presented data on the inhibitory effects of quinidine and its metabolites were derived from in vitro assays utilizing human liver microsomes and heterologously expressed CYP2D6 in yeast cells.[1]

CYP2D6 Inhibition Assay Methodology

A common method to determine the inhibitory potential of compounds on CYP2D6 involves monitoring the metabolism of a specific probe substrate.

1. Incubation:

  • Enzyme Source: Human liver microsomes or microsomes from yeast cells genetically engineered to express human CYP2D6.

  • Substrate: Dextromethorphan is a commonly used probe substrate for CYP2D6, which is O-demethylated by the enzyme.[1] Desipramine is another substrate used in similar assays.[2]

  • Inhibitors: Various concentrations of quinidine and its metabolites (3-hydroxyquinidine, O-desmethylquinidine, and this compound) are pre-incubated with the microsomes.

  • Cofactors: The reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.

2. Reaction Termination and Analysis:

  • The enzymatic reaction is stopped after a defined period.

  • The concentration of the metabolite (e.g., dextrorphan, the product of dextromethorphan O-demethylation) is quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

3. Data Analysis:

  • The rate of metabolite formation is measured at different inhibitor concentrations.

  • The Ki values, representing the inhibition constant, are then calculated from this data.[1]

Visualizing Metabolic and Inhibitory Pathways

The following diagrams illustrate the metabolic pathway of quinidine and its subsequent inhibitory action on CYP2D6, as well as a generalized workflow for the experimental determination of CYP2D6 inhibition.

Quinidine_Metabolism_and_CYP2D6_Inhibition cluster_metabolism Quinidine Metabolism cluster_inhibition CYP2D6 Inhibition Quinidine Quinidine Metabolites Metabolites (3-hydroxyquinidine, O-desmethylquinidine, This compound) Quinidine->Metabolites Metabolism CYP2D6 CYP2D6 Enzyme Quinidine->CYP2D6 Strong Inhibition Metabolites->CYP2D6 Weaker Inhibition

Caption: Metabolic pathway of quinidine and the comparative inhibitory effects on CYP2D6.

Experimental_Workflow_CYP2D6_Inhibition cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Microsomes Prepare Microsomes (Human Liver or Recombinant) Incubation Incubate Microsomes, Substrate, and Inhibitor Microsomes->Incubation Substrate Prepare Substrate (e.g., Dextromethorphan) Substrate->Incubation Inhibitors Prepare Inhibitors (Quinidine & Metabolites) Inhibitors->Incubation StartReaction Initiate Reaction (Add NADPH) Incubation->StartReaction StopReaction Terminate Reaction StartReaction->StopReaction Quantification Quantify Metabolite (HPLC or LC-MS) StopReaction->Quantification Calculation Calculate Ki / IC50 values Quantification->Calculation

Caption: Generalized experimental workflow for determining CYP2D6 inhibition.

Conclusion

The evidence strongly indicates that while quinidine's metabolites—3-hydroxyquinidine, O-desmethylquinidine, and this compound—do possess inhibitory activity against CYP2D6, they are substantially less potent than the parent compound, quinidine.[1] The Ki values for the metabolites are one to two orders of magnitude weaker than that of quinidine.[1] Therefore, in the context of clinical drug interactions, quinidine itself is the primary contributor to the potent inhibition of CYP2D6.[1] This information is critical for drug development professionals when assessing the risk of drug-drug interactions involving quinidine and co-administered drugs that are substrates of CYP2D6.

References

Comparative Guide to Method Validation for the Simultaneous Analysis of Quinidine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of various validated analytical methods for the simultaneous quantification of quinidine and its primary metabolites, such as 3-hydroxyquinidine and quinidine N-oxide, in biological matrices. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies.

Experimental Workflow Overview

The general workflow for the analysis of quinidine and its metabolites in biological samples involves several key stages, from sample preparation to data acquisition. This process is designed to ensure the accurate and precise quantification of the target analytes.

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) IS Add Internal Standard (IS) Sample->IS Extraction Extraction (PPT, LLE, or SPE) IS->Extraction Evap Evaporation & Reconstitution Extraction->Evap Inject Inject into LC System Evap->Inject Separation Chromatographic Separation Inject->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

Caption: General workflow for the analysis of quinidine and its metabolites.

Comparative Analysis of Validated Methods

The selection of an analytical method depends on various factors, including the required sensitivity, sample matrix, and available instrumentation. Below is a comparison of different high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods coupled with mass spectrometry (MS) or fluorescence detection.

Table 1: Comparison of Method Validation Parameters

ParameterMethod 1: UPLC-MS/MSMethod 2: HPLC-MS/MSMethod 3: HPLC-Fluorescence
Linearity Range (ng/mL)
Quinidine1 - 10002.5 - 25002.5 - 2500
3-Hydroxyquinidine1 - 10002.5 - 25002.5 - 2500
Correlation Coefficient (r²) > 0.99> 0.995> 0.999
Limit of Quantification (LOQ) (ng/mL) 12.52.5
Intra-day Precision (%RSD) < 10%< 7.5%< 4.4%
Inter-day Precision (%RSD) < 12%< 8.8%< 8.7%
Accuracy (% Bias) ± 10%-6.6% to 7.7%-6.6% to 7.7%
Recovery (%) > 85%> 89%> 89%
Sample Preparation Protein PrecipitationSolid-Phase ExtractionSolid-Phase Extraction
Run Time (min) 3.5Not specified13

Detailed Experimental Protocols

The following sections provide detailed methodologies for two distinct analytical approaches.

Method 1: UPLC-MS/MS

This method offers high sensitivity and a short run time, making it suitable for high-throughput analysis.

  • Sample Preparation: Protein precipitation is used for sample cleanup. To 50 µL of plasma, 150 µL of acetonitrile containing the internal standard is added. The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins. The supernatant is collected for analysis.

  • Chromatographic Conditions:

    • System: Waters ACQUITY UPLC system.

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Total Run Time: 3.5 minutes.

  • Mass Spectrometric Conditions:

    • System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for quinidine, its metabolites, and the internal standard.

Method 2: HPLC with Fluorescence Detection

This method provides a robust alternative, particularly when mass spectrometry is not available. It relies on the native fluorescence of quinidine and its metabolites.

  • Sample Preparation: Solid-Phase Extraction (SPE) is employed for sample cleanup and concentration. Plasma samples are loaded onto an SPE cartridge, which is then washed to remove interferences. The analytes are eluted with an appropriate solvent, evaporated to dryness, and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • System: Standard HPLC system.

    • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of acetonitrile, methanol, and a buffer solution.

    • Flow Rate: 1.0 mL/min.

    • Total Run Time: 13 minutes.

  • Fluorescence Detection:

    • Excitation Wavelength: 330 nm.

    • Emission Wavelength: 450 nm.

Logical Relationship of Method Choice

The choice between these methods often involves a trade-off between speed, sensitivity, and equipment availability. The following diagram illustrates the decision-making logic.

Decision_Tree start Start: Need to analyze Quinidine & Metabolites q1 High Throughput Required? start->q1 q2 Highest Sensitivity Needed (LOQ < 2 ng/mL)? q1->q2 No uplc Choose UPLC-MS/MS q1->uplc Yes q3 MS Detector Available? q2->q3 No q2->uplc Yes hplc_ms Choose HPLC-MS/MS q3->hplc_ms Yes hplc_fld Choose HPLC-Fluorescence q3->hplc_fld No

Caption: Decision logic for selecting an analytical method.

A Comparative Guide to the Accuracy and Precision of Analytical Methods for Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of drug metabolites is paramount for robust pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of analytical methods for the determination of quinidine N-oxide, a significant metabolite of the antiarrhythmic drug quinidine. We delve into the performance characteristics of commonly employed techniques, presenting available experimental data to facilitate an informed choice of methodology.

The analysis of quinidine and its metabolites, including this compound, is crucial for understanding its metabolic fate and ensuring therapeutic efficacy and safety. Various analytical techniques have been developed and validated for this purpose, each with its own set of advantages and limitations regarding accuracy, precision, sensitivity, and sample throughput. This guide focuses on comparing High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as primary methods for the quantification of this compound in biological matrices.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method hinges on the specific requirements of the study, such as the desired level of sensitivity, the complexity of the biological matrix, and the number of samples to be analyzed. Below is a summary of quantitative data for different analytical approaches.

Analytical MethodAnalyte(s)MatrixSample PreparationLimit of Detection (LOD) / Limit of Quantification (LOQ)Accuracy/RecoveryPrecision (%CV)
HPLC with Fluorescence Detection Quinidine, 3-hydroxyquinidine, this compoundPlasmaLiquid-Liquid ExtractionLOQ: 10 nMNot explicitly stated for N-oxideNot explicitly stated for N-oxide
UrineLiquid-Liquid ExtractionLOQ: 25 nMNot explicitly stated for N-oxideNot explicitly stated for N-oxide
Direct Injection HPLC with Column Switching Quinidine and its metabolites (including a diol N-oxide)PlasmaDirect InjectionNot specified98–102% (for metabolites as a group)1.6–4.0% (for metabolites as a group)[1]
LC-MS/MS QuinidineHuman PlasmaProtein PrecipitationNot specifiedIntra-day: < 7.9%, Inter-day: < 8.9%Intra-day: < 7.9%, Inter-day: < 8.9%[2]
N-oxide Metabolites (General)Not specifiedNot specifiedCalibration Range: 0.0500 to 50.0 ng/mLNot specifiedNot specified

Note: Direct comparative data for the accuracy and precision of different methods for this compound specifically is limited in the readily available literature. The table presents data for the parent drug or for metabolites as a group where specific N-oxide data was not available.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are summaries of the experimental protocols for the key methods discussed.

HPLC with Fluorescence Detection (based on Nielsen et al., 1994)

This method allows for the simultaneous quantification of quinidine, (3S)-3-hydroxyquinidine, and this compound in plasma and urine.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 250 µL of plasma or 100 µL of urine, add an internal standard.

  • Perform a single-step liquid-liquid extraction. The specific solvent and pH conditions are crucial for efficient extraction and should be optimized.

2. Chromatographic Conditions:

  • System: High-Performance Liquid Chromatograph.

  • Column: Reversed-phase column.

  • Mobile Phase: Isocratic elution. The exact composition of the mobile phase should be optimized for adequate separation of the analytes.

  • Detection: Fluorescence detector. The excitation and emission wavelengths must be optimized for quinidine and its metabolites.

Direct Injection HPLC with Column Switching (based on Omae et al., 1985)

This technique is designed for high-throughput analysis by minimizing sample preparation.

1. Sample Preparation:

  • Biological fluid samples (e.g., plasma, urine) are injected directly onto the HPLC system without prior extraction.

2. Chromatographic System:

  • Pre-column: A column designed for deproteinization and trapping of the analytes from the biological matrix.

  • Analytical Column: A reversed-phase column for the separation of quinidine and its metabolites.

  • Column Switching Valve: To direct the flow from the pre-column to the analytical column after the initial clean-up step.

  • Mobile Phases: Two different mobile phases are typically used: one for loading and washing the pre-column and another for eluting the analytes from the analytical column.

LC-MS/MS (General Protocol for N-oxide Metabolites)

LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for bioanalysis.

1. Sample Preparation:

  • Protein Precipitation: A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. The supernatant is then analyzed.[2]

  • Solid-Phase Extraction (SPE): A more selective method that involves passing the sample through a cartridge containing a solid sorbent that retains the analyte of interest. The analyte is then eluted with a suitable solvent. This method is effective in removing matrix interferences.

2. Chromatographic Conditions:

  • System: Liquid Chromatograph coupled to a tandem mass spectrometer.

  • Column: A suitable reversed-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (often containing a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) is a common technique for N-oxide metabolites.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

Method Selection Considerations

  • HPLC with fluorescence detection offers good sensitivity and is a cost-effective option. However, it may be more susceptible to interferences from the biological matrix, and the sample preparation (liquid-liquid extraction) can be time-consuming.

  • Direct injection HPLC with column switching is a high-throughput method that significantly reduces sample preparation time. The recovery and reproducibility for quinidine metabolites have been shown to be excellent.[1]

  • LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. It can minimize matrix effects and is suitable for the analysis of complex biological samples. While the initial instrument cost is high, the detailed structural information and low detection limits often justify the investment for drug development studies.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental processes and relationships, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_HPLC_Fluorescence cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Sample Plasma or Urine Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation of Solvent LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto HPLC Reconstitution->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection Fluorescence Detection Separation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Data Acquisition and Quantification

Caption: Experimental workflow for the analysis of this compound by HPLC with fluorescence detection.

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Protein Precipitation or Solid-Phase Extraction Add_IS->Extraction Injection Injection onto LC Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Detection Tandem Mass Spectrometry (MS/MS) (MRM Mode) Ionization->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Data Acquisition and Quantification

Caption: General experimental workflow for the bioanalysis of this compound using LC-MS/MS.

References

Comparative stability analysis of quinidine and Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative stability of quinidine and its primary metabolite, quinidine N-oxide. This document provides a comparative analysis of the physicochemical stability of these two compounds, supported by available experimental data and detailed methodologies for stability-indicating studies.

Introduction

Quinidine, a class Ia antiarrhythmic agent, is a well-established drug used in the management of cardiac arrhythmias.[1] It undergoes extensive hepatic metabolism, with one of its major metabolites being this compound.[1] Understanding the stability of both the parent drug and its metabolites is crucial for drug development, formulation, and ensuring therapeutic efficacy and safety. This guide focuses on a comparative analysis of the stability of quinidine and this compound under various stress conditions, providing a valuable resource for researchers in the pharmaceutical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of quinidine and this compound is presented in Table 1. These properties can influence the stability and degradation pathways of the compounds.

PropertyQuinidineThis compound
Chemical Formula C₂₀H₂₄N₂O₂C₂₀H₂₄N₂O₃
Molar Mass 324.42 g/mol 340.42 g/mol
Appearance White crystalline powder-
Solubility Very soluble in alcohol and chloroform; practically insoluble in water.-
pKa --

Metabolic Pathway: Quinidine to this compound

Quinidine is metabolized in the liver, primarily by cytochrome P450 enzymes, to form several metabolites, including this compound.[1] The formation of the N-oxide occurs at the quinuclidine nitrogen atom.

Metabolic Pathway of Quinidine Quinidine Quinidine Metabolism Hepatic Metabolism (CYP450) Quinidine->Metabolism Quinidine_N_oxide This compound Metabolism->Quinidine_N_oxide

Caption: Metabolic conversion of quinidine to this compound.

Comparative Stability Analysis

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3] These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[2][4][5]

Hydrolytic Stability
Oxidative Stability

Oxidative degradation can be a significant pathway for many drugs.[4] Tertiary amines, like the quinuclidine nitrogen in quinidine, can be susceptible to oxidation. The formation of this compound is itself an oxidative metabolic process. Further oxidation of the N-oxide could potentially occur under stress conditions. Studies on other alkaloid N-oxides have shown their susceptibility to further electrochemical oxidation and reduction reactions.

Photostability

Exposure to light can cause degradation of photosensitive compounds. Quinidine salts are known to darken upon exposure to light, indicating a degree of photolability.[1] A study on the photochemical reactivity of quinine and quinidine N-oxides revealed that upon irradiation with UV light, they undergo rearrangement to form 2'-oxo derivatives in polar solvents and formylindol derivatives in nonpolar solvents.[6] This suggests that this compound is also a photosensitive molecule.

ConditionQuinidineThis compound
UV Light Exposure Darkens upon exposure to light.[1]Undergoes rearrangement to 2'-oxo or formylindol derivatives upon UV irradiation.[6]
Thermal Stability

Thermal degradation studies are performed to assess the stability of a drug substance at elevated temperatures. Specific comparative data on the thermal stability of quinidine and this compound is not available in the public domain. However, forced degradation protocols generally involve exposing the drug substance to dry heat to evaluate its thermal decomposition profile.

Experimental Protocols for Forced Degradation Studies

The following are generalized experimental protocols for conducting forced degradation studies on quinidine and this compound, based on ICH guidelines and common practices in the pharmaceutical industry.[2][5][7]

General Workflow for Forced Degradation Study

Forced Degradation Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl) Analysis Analysis by Stability-Indicating Method (e.g., HPLC) Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH) Base_Hydrolysis->Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Photolysis Photolysis (UV/Vis light) Photolysis->Analysis Thermal_Stress Thermal Stress (e.g., 60°C) Thermal_Stress->Analysis API API Solution (Quinidine or this compound) API->Acid_Hydrolysis API->Base_Hydrolysis API->Oxidation API->Photolysis API->Thermal_Stress Characterization Characterization of Degradation Products (e.g., LC-MS) Analysis->Characterization

Caption: General workflow for a forced degradation study.

Acid and Base Hydrolysis
  • Procedure: Prepare solutions of quinidine and this compound in a suitable solvent (e.g., methanol or water). Treat the solutions with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) separately.

  • Conditions: Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period.

  • Analysis: At various time points, withdraw samples, neutralize them, and analyze using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Oxidative Degradation
  • Procedure: Prepare solutions of quinidine and this compound. Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Conditions: Keep the solutions at room temperature or a slightly elevated temperature for a set duration.

  • Analysis: Monitor the degradation by HPLC at different time intervals.

Photolytic Degradation
  • Procedure: Expose solutions of quinidine and this compound to a combination of UV and visible light in a photostability chamber. A control sample should be kept in the dark.

  • Conditions: Follow ICH Q1B guidelines for photostability testing.

  • Analysis: Analyze the exposed and control samples by HPLC to assess the extent of photodegradation.

Thermal Degradation
  • Procedure: Place solid samples of quinidine and this compound in a temperature-controlled oven.

  • Conditions: Expose the samples to a high temperature (e.g., 60-80°C) for a specified period.

  • Analysis: Dissolve the stressed solid samples and analyze by HPLC.

Conclusion

Based on the available information, both quinidine and its metabolite, this compound, exhibit susceptibility to degradation under certain stress conditions. Notably, both compounds appear to be photolabile. While direct comparative quantitative data on the stability of quinidine and this compound under various stress conditions is limited in publicly available literature, the provided experimental protocols offer a framework for conducting such a comparative analysis. A comprehensive forced degradation study would be necessary to fully elucidate the degradation pathways and kinetics, and to definitively compare the intrinsic stability of these two related compounds. This information is critical for the development of stable pharmaceutical formulations and for ensuring the quality and safety of quinidine-based therapies.

References

Safety Operating Guide

Navigating the Disposal of Quinidine N-oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before proceeding with any disposal procedures, it is crucial to handle Quinidine N-oxide with appropriate safety measures. Based on the safety data for the parent compound, Quinidine, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent skin and eye contact.

  • Ventilation: Handle the solid compound and its solutions inside a certified chemical fume hood to avoid inhalation of dust or aerosols.

  • Spill Management: In case of a small spill, absorb the material with an inert substance like vermiculite or sand. Avoid using combustible materials. The contaminated absorbent must be collected in a sealed, clearly labeled hazardous waste container. For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) office.

Hazard Profile of the Parent Compound: Quinidine

The following table summarizes the key hazard information for Quinidine, which should be considered when handling this compound in the absence of specific data for the N-oxide form.

Hazard ClassificationDescription
Acute Oral Toxicity Toxic or harmful if swallowed.
Skin Sensitization May cause an allergic skin reaction.
Environmental Hazards While some sources state no known environmental hazards, it is prudent to prevent its release into the environment.

Disposal Procedures for this compound

The disposal of this compound must comply with federal, state, and local regulations for hazardous and pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) regulates such waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3]

General Principle: Do not dispose of this compound down the drain or in regular trash.[4] It should be managed as a hazardous chemical waste.

Step-by-Step Disposal Guidance:

  • Waste Identification and Segregation:

    • Pure, unused this compound and materials grossly contaminated with it (e.g., spill cleanup debris) should be classified as hazardous chemical waste.

    • Segregate this waste from other waste streams to ensure proper handling and disposal.

  • Containerization:

    • Place solid this compound waste and contaminated materials in a designated, leak-proof, and sealable hazardous waste container.

    • Liquid waste containing this compound should be collected in a compatible, sealed container.

    • Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Storage:

    • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • The EHS office will arrange for the final disposal, which is typically high-temperature incineration at a licensed facility.[2][3][4] This method is the EPA's recommended approach for pharmaceutical waste to ensure complete destruction.[4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_0 Start: this compound Waste Generation cluster_1 Waste Characterization cluster_2 Containerization and Labeling cluster_3 Storage and Pickup cluster_4 Final Disposal start Generate this compound Waste (solid, liquid, or contaminated material) char Is the waste pure this compound or grossly contaminated? start->char container Place in a designated, sealed, and clearly labeled hazardous waste container. char->container Yes storage Store in a secure, designated area. container->storage pickup Contact EHS for waste pickup. storage->pickup disposal Disposal by a licensed hazardous waste facility (e.g., incineration). pickup->disposal

References

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